2-Benzyl-1,3-dioxolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZACLYPEFCREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059230 | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-49-5 | |
| Record name | 2-Benzyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with significant applications in organic synthesis, particularly as a protecting group for aldehydes. Its stability under various conditions and ease of removal make it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and deprotection are presented, alongside its applications in research and industry.
Chemical Structure and Identification
This compound is characterized by a five-membered dioxolane ring with a benzyl group attached at the 2-position.[1] The structure combines a hydrophilic dioxolane moiety with a hydrophobic benzyl group, influencing its solubility and reactivity.
IUPAC Name: this compound[2] Synonyms: Phenylacetaldehyde ethylene acetal, 2-(Phenylmethyl)-1,3-dioxolane, Benzyldioxolane[2] CAS Number: 101-49-5[2] Molecular Formula: C₁₀H₁₂O₂[1] Molecular Weight: 164.20 g/mol [2] SMILES: C1COC(O1)CC2=CC=CC=C2[2] InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N[2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pleasant, sweet odor.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 115-120 °C at 12 mmHg | Thermo Fisher Scientific |
| Density | 1.085 g/mL | Thermo Fisher Scientific |
| Refractive Index (n20/D) | 1.520 - 1.522 | Thermo Fisher Scientific |
| Flash Point | 108 °C | Thermo Fisher Scientific |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
Synthesis and Deprotection
The primary application of this compound is as a protecting group for the carbonyl functional group of phenylacetaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction.
Synthesis of this compound (Acetal Formation)
The most common method for the synthesis of this compound is the acid-catalyzed reaction of phenylacetaldehyde with ethylene glycol.[3] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.[3]
Deprotection of this compound (Acetal Hydrolysis)
The removal of the dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis, which regenerates the original aldehyde.[3] This process is essentially the reverse of the formation reaction.
Experimental Protocols
Synthesis of this compound
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Deprotection of this compound
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenylacetaldehyde.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 5.1 (t, 1H, O-CH-O), 4.0-3.8 (m, 4H, O-CH₂-CH₂-O), 3.0 (d, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~137 (Ar-C), 129, 128, 126 (Ar-CH), 103 (O-CH-O), 65 (O-CH₂), 42 (Ar-CH₂) |
| FTIR (neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2900 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 164 (M⁺), 91 (tropylium ion, base peak), 73 |
Applications
Protecting Group in Organic Synthesis
The primary role of the this compound moiety is to serve as a protecting group for aldehydes.[4][5] Its stability in neutral and basic conditions allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[4][5]
Pharmaceutical and Agrochemical Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its structure can be found within more complex biologically active molecules. The stability and reactivity of the dioxolane ring make it a useful building block in medicinal chemistry.[6]
Flavor and Fragrance Industry
Due to its pleasant aromatic properties, this compound is also utilized in the formulation of perfumes and flavorings.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment such as gloves and safety glasses when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
Conclusion
This compound is a fundamentally important molecule in organic chemistry with significant practical applications. Its role as a protecting group is well-established, and its utility as a synthetic intermediate continues to be explored in various fields, including drug discovery and materials science. This guide provides a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]
Synthesis and Mechanism of 2-Benzyl-1,3-dioxolane Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 2-Benzyl-1,3-dioxolane. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its formation, typically through the acid-catalyzed acetalization of phenylacetaldehyde with ethylene glycol, is a fundamental reaction in organic chemistry. This document outlines the underlying principles, detailed experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Principles
The synthesis of this compound is a reversible reaction that is governed by Le Chatelier's principle. The formation of the acetal from an aldehyde and a diol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by the continuous removal of water, a byproduct of the reaction.
The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the phenylacetaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethylene glycol. A variety of acid catalysts can be employed, ranging from mineral acids and organic acids to solid acid catalysts.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of this compound and a closely related acetal, providing a comparison of reaction conditions and yields.
| Aldehyde | Diol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux | 5 | ~95 (estimated) | General Procedure |
| Phenylacetaldehyde | Phenylglycol | Sulfuric acid, p-Toluenesulfonic acid, or Oxalic acid | Benzene, Toluene, or Cyclohexane | 10-30 | 15-30 | 86.7 |
Note: The general procedure for 1,3-dioxolane synthesis suggests high yields are attainable under azeotropic removal of water. The second entry refers to the synthesis of phenylacetaldehyde phenylglycol acetal, a structurally similar compound, providing relevant data on reaction conditions and yield.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via acid-catalyzed acetalization.
Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is a representative procedure based on established methods for acetal formation.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add phenylacetaldehyde, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 mol%).
-
Add toluene to the flask to a suitable volume that allows for efficient reflux and azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Reaction Mechanism and Visualization
The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The key steps are visualized in the following diagrams.
Caption: Acid-catalyzed mechanism of this compound formation.
The following diagram illustrates a typical experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Analysis of 2-Benzyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzyl-1,3-dioxolane (CAS No. 101-49-5), a key organic compound. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.15 | Triplet | 1H | Methine proton (-O-CH-O-) |
| 3.85 - 4.05 | Multiplet | 4H | Methylene protons (-O-CH₂-CH₂-O-) |
| 3.05 | Doublet | 2H | Methylene protons (-CH₂-Ph) |
¹³C NMR (Carbon-13 NMR) Data [2][3]
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | Quaternary Aromatic Carbon (C-Ar) |
| 129.5 | Aromatic Carbons (CH-Ar) |
| 128.4 | Aromatic Carbons (CH-Ar) |
| 126.6 | Aromatic Carbons (CH-Ar) |
| 103.8 | Methine Carbon (-O-CH-O-) |
| 65.2 | Methylene Carbons (-O-CH₂-CH₂-O-) |
| 40.1 | Methylene Carbon (-CH₂-Ph) |
Infrared (IR) Spectroscopy[2][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3090 | Medium | Aromatic C-H Stretch |
| 2880 - 2960 | Medium | Aliphatic C-H Stretch |
| 1605, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |
| 1100 - 1250 | Strong | C-O (Acetal) Stretch |
| 690 - 770 | Strong | Aromatic C-H Bending (Out of Plane) |
Mass Spectrometry (MS)[2][5][6]
| m/z | Relative Intensity (%) | Assignment |
| 164 | 25 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 73 | 40 | [C₃H₅O₂]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This procedure is based on the acid-catalyzed acetalization of phenylacetaldehyde with ethylene glycol.[4][5]
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenylacetaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Spectroscopic Analysis
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 spectrum using standard parameters with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Acquisition: The sample is injected into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and the mass-to-charge ratio (m/z) of the fragments is detected.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. This compound(101-49-5) 1H NMR [m.chemicalbook.com]
- 2. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(101-49-5) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and First Synthesis of 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,3-dioxolane, also known by its synonym phenylacetaldehyde ethylene glycol acetal, is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, and as a component in the flavor and fragrance industry.[1] Its strategic importance lies in the protective function of the dioxolane ring for the aldehyde group of phenylacetaldehyde, enabling selective chemical transformations at other sites of a molecule. This guide delves into the foundational synthesis of this compound, presenting a comprehensive overview of its chemical properties, a detailed experimental protocol for its first and most fundamental synthesis, and relevant quantitative data.
Introduction
The 1,3-dioxolane functional group is a cyclic acetal derived from a ketone or aldehyde and a 1,2-diol. In the case of this compound, the structure arises from the reaction of phenylacetaldehyde and ethylene glycol. While the precise historical moment of its first isolation or "discovery" is not pinpointed to a singular event, its synthesis is a classic example of acetalization, a fundamental reaction in organic chemistry. The development of such protective group strategies was a significant advancement, allowing for more complex molecular architectures to be assembled. The synthesis of acetals from aldehydes and alcohols under acidic conditions was explored in the early 20th century, and it is within this context that the synthesis of compounds like this compound was first achieved.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 101-49-5 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, pleasant odor | [1] |
| Boiling Point | 140-142 °C | [4] |
| Density | ~1.079 g/mL | [5] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
The First Synthesis: Acid-Catalyzed Acetalization
The inaugural and most straightforward synthesis of this compound is the acid-catalyzed reaction between phenylacetaldehyde and ethylene glycol. This reaction is an equilibrium process, and to achieve a high yield of the acetal, the water formed as a byproduct must be removed.
Reaction Scheme
The overall synthetic transformation is depicted below:
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methods of acetal formation.
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 eq, catalytic)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add phenylacetaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid. Add a sufficient volume of toluene to ensure proper mixing and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Involvement in Signaling Pathways
Currently, there is no significant body of research that implicates this compound directly in biological signaling pathways. Its primary role in the context of drug development is as a protected form of phenylacetaldehyde, a versatile building block for more complex, biologically active molecules. The stability of the dioxolane ring under various reaction conditions allows for modifications elsewhere in a molecule, with the aldehyde functionality being readily deprotected under acidic conditions when needed.
Conclusion
The synthesis of this compound via the acid-catalyzed acetalization of phenylacetaldehyde and ethylene glycol represents a foundational and highly efficient method for the preparation of this important synthetic intermediate. This technical guide provides researchers and professionals in drug development and other chemical industries with the core knowledge of its synthesis and properties. The straightforward nature of its preparation, coupled with its utility as a protecting group, ensures that this compound will continue to be a relevant and valuable compound in the field of organic synthesis.
References
A Comprehensive Review of 2-Benzyl-1,3-dioxolane and its Analogs: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3-dioxolane ring is a significant heterocyclic scaffold in medicinal chemistry, often enhancing the biological activity of compounds it is incorporated into.[1][2] 2-Benzyl-1,3-dioxolane, a prominent member of this class, serves as a versatile intermediate in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[3][4][5] This technical guide provides a detailed review of this compound and its analogs, covering their physicochemical properties, synthesis methodologies, and a range of biological activities including antibacterial, antifungal, and potential as multidrug resistance modulators in cancer therapy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and development in this area.
Physicochemical Properties of this compound
This compound is an organic compound characterized by a five-membered dioxolane ring with a benzyl group attached at the 2-position.[3] It is a colorless to pale yellow, oily liquid with a pleasant, sweet aromatic odor.[3][4][6] Its structure combines a hydrophilic dioxolane moiety and a hydrophobic benzyl group, rendering it moderately soluble in water but highly soluble in organic solvents like diethyl ether, acetone, and chloroform.[3][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 101-49-5 | [4][6][8] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4][7] |
| Molecular Weight | 164.20 g/mol | [3][4][7] |
| Appearance | Colorless to pale yellow clear liquid | [3][6][7] |
| Boiling Point | 115 - 120 °C at 12 mmHg | [4] |
| Refractive Index | n20/D 1.520 - 1.523 | [4][6] |
| Solubility | Insoluble in water; Soluble in diethyl ether, THF, acetone, chloroform | [7] |
| Synonyms | Phenylacetaldehyde ethylene acetal, 2-(Phenylmethyl)-1,3-dioxolane | [3][8] |
Synthesis of this compound and its Analogs
General Synthesis
The primary method for synthesizing this compound is the condensation reaction between phenylacetaldehyde and ethylene glycol.[6] This reaction is a standard procedure for forming cyclic acetals, which are often used as protecting groups for aldehydes and ketones in organic synthesis.[9][10]
Similarly, analogs can be synthesized by reacting various aldehydes or ketones with a 1,2-diol in the presence of an acid catalyst.[9] A study by Küçük et al. (2011) demonstrated the synthesis of a series of new 1,3-dioxolane analogs by reacting salicylaldehyde with various commercially available diols using Montmorillonite K10 clay as a catalyst.[9][10]
Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-1,3-dioxolane Analogs
The following protocol is adapted from Küçük et al., Molecules 2011.[9]
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
Montmorillonite K10 (300 mg)
-
Appropriate diol (2.0 mmol)
-
Sodium dried toluene (20.0 mL)
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
A mixture of salicylaldehyde, trimethyl orthoformate, montmorillonite K10, and dried toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The mixture is stirred for 1 hour.
-
The selected diol (2.0 mmol) is added to the mixture.
-
The reaction mixture is refluxed, with the methanol formed during the reaction being removed via the Dean-Stark trap.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is washed with solid NaHCO₃ and water.
-
The organic layer is separated, dried over MgSO₄, and the solvent is evaporated under reduced pressure.
-
The final product is purified by flash chromatography on silica gel using a hexane/ethyl acetate eluent.
Table 2: Synthesis Yields of 2-(2-hydroxyphenyl)-1,3-dioxolane Analogs (Adapted from Küçük et al., 2011)[9]
| Entry | Diol Used | Product | Yield (%) |
| 1 | (+)-Dibenzyl-L-tartrate | Bis(benzyl)(4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 45 |
| 2 | (R)-(+)-3-Benzyloxy-1,2-propanediol | 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol | 61 |
| 3 | (±)-3-Benzyloxy-1,2-propanediol | 2-{4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol | 58 |
| 4 | (-)-1,4-Di-O-benzyl-L-threitol | 2-[(4S,5S)-4,5-bis(benzyloxymethyl)-1,3-dioxolane-2-yl]phenol | 55 |
| 5 | (R,R)-Diisopropyl-L-tartrate | Diisopropyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 93 |
| 6 | (±) Diisopropyl tartrate | Diisopropyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 90 |
| 7 | (R,R)-Dimethyl-L-tartrate | Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 88 |
| 8 | (±)-Dimethyl tartrate | Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 89 |
The yields are notably higher when less sterically hindered diols are used (Entries 5-8).[9]
Biological and Pharmacological Activities
The 1,3-dioxolane scaffold is a key component in many biologically active compounds.[9][10] Its presence can enhance interactions with biological targets, potentially through hydrogen bonding involving the two oxygen atoms, leading to improved efficacy.[1] this compound and its analogs have been reported to exhibit a spectrum of activities, including antibacterial, antifungal, and antineoplastic properties.[11]
Antibacterial and Antifungal Activity
Several studies have confirmed the antimicrobial properties of 1,3-dioxolane derivatives.[2] A 2011 study systematically evaluated a series of newly synthesized 1,3-dioxolanes against various bacterial and fungal strains.[9][10][12] The results showed that most of the tested compounds possessed excellent activity against Staphylococcus aureus and the yeast Candida albicans.[9][10]
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of 1,3-Dioxolane Analogs (Data from Küçük et al., 2011)[9]
| Compound | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa | C. albicans |
| 1 | 1250 | 1250 | >1250 | >1250 | >1250 |
| 2 | 625 | 625 | >1250 | >1250 | 312 |
| 3 | 625 | >1250 | >1250 | >1250 | 156 |
| 4 | 625 | 625 | 625 | 1250 | 156 |
| 5 | 625 | 625 | >1250 | >1250 | 312 |
| 6 | 625 | 625 | >1250 | 1250 | 156 |
| 7 | >1250 | 625 | >1250 | >1250 | 312 |
| 8 | 625 | 625 | >1250 | 1250 | 156 |
Modulators of Multidrug Resistance (MDR) in Cancer
Multidrug resistance (MDR) is a major impediment to successful cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[13] Certain 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and investigated as potential MDR reversal agents.[13] These compounds can interact with P-gp, inhibiting its function and thereby resensitizing resistant cancer cells to chemotherapeutic drugs.[13] In vitro tests using human Caco-2 cells showed that some novel dioxolane structures could reverse tumor cell MDR at low concentrations, with effects superior to established modulators like trifluoperazine.[13]
Industrial and Synthetic Applications
Beyond its biological activities, this compound is a valuable compound in several industries:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex pharmaceutical agents, improving the efficiency of drug formulation.[4][5][14]
-
Flavor and Fragrance: Due to its pleasant aromatic properties, it is used in perfumes and flavorings.[4][8][14]
-
Polymer Chemistry: It can be used as a monomer or additive to develop specialty polymers with improved flexibility and durability.[4][14]
-
Organic Synthesis: The dioxolane ring can act as a protecting group or undergo ring-opening reactions, making it a useful building block in synthetic chemistry.[3]
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in drug development and chemical synthesis. The 1,3-dioxolane scaffold is a validated pharmacophore that imparts valuable biological properties, including potent antimicrobial activity and the ability to modulate multidrug resistance in cancer cells. The straightforward synthesis and the wide applicability of these compounds make them attractive targets for further investigation by researchers in medicinal chemistry, pharmacology, and materials science. Future studies should focus on optimizing the structure of these analogs to enhance specific biological activities and elucidate their precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 101-49-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]
- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.smu.edu [s3.smu.edu]
Physical and chemical characteristics of 2-Benzyl-1,3-dioxolane
An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, also known as phenylacetaldehyde ethylene glycol acetal, is a versatile organic compound with significant applications across various scientific domains. Its unique structure, comprising a dioxolane ring attached to a benzyl group, imparts a combination of aromatic and hydrophilic properties.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and its applications, particularly in pharmaceutical development and organic synthesis.
Core Chemical and Physical Characteristics
This compound is a colorless to pale yellow liquid distinguished by a pleasant, sweet, and aromatic odor.[1][2] Structurally, it is an acetal derived from phenylacetaldehyde and ethylene glycol. This compound is generally insoluble in water but shows good solubility in many organic solvents such as diethyl ether, acetone, and chloroform.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Boiling Point | 115-120°C (at 12.0 mmHg) | [4] |
| Density | 1.077 - 1.085 g/cm³ | [3][4] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Refractive Index (n20/D) | 1.520 - 1.522 | [2][4] |
| Flash Point | 108°C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 101-49-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1COC(O1)CC2=CC=CC=C2 | [5] |
| InChI Key | SSZACLYPEFCREM-UHFFFAOYSA-N | [1][5] |
| Synonyms | 2-(Phenylmethyl)-1,3-dioxolane, Phenylacetaldehyde ethylene acetal | [1][5][6] |
Chemical Structure and Reactivity
The core structure consists of a five-membered dioxolane ring with a benzyl group substituent at the C2 position.[1] This structure makes it a valuable protecting group for the carbonyl functional group of phenylacetaldehyde. The dioxolane ring is susceptible to ring-opening reactions under acidic conditions, a key aspect of its reactivity and utility in synthesis.[1] It is presumed to be capable of hydrolyzing back to its constituent parts, phenylacetaldehyde and ethylene glycol.[2]
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis: Acetalization Reaction
The primary method for synthesizing this compound is the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol.[2] This reaction is a standard procedure for forming cyclic acetals, which serve as protecting groups for carbonyls.[7]
General Protocol:
-
Reactant Setup: Phenylacetaldehyde (1 equivalent) and ethylene glycol (1.1-1.5 equivalents) are dissolved in a suitable solvent, typically toluene.
-
Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
Water Removal: The reaction mixture is heated to reflux. Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.[7]
-
Monitoring: The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC).[8]
-
Workup: Upon completion, the reaction is cooled, and the catalyst is neutralized with a weak base (e.g., NaHCO₃ solution). The organic layer is separated, washed with water, and dried over an anhydrous salt like MgSO₄ or K₂CO₃.
-
Isolation: The solvent is removed under reduced pressure, yielding the crude product.
Caption: Synthesis of this compound via acetalization.
Purification Methodology
Purification is crucial to obtain the compound with high purity for research and development.
Protocol:
-
Chemical Wash: Dissolve the crude product in a solvent like dichloromethane (CH₂Cl₂).
-
Base Wash: Wash the solution with 1M NaOH to remove any acidic impurities.
-
Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).
-
Filtration & Evaporation: Filter the solution to remove the drying agent, then evaporate the solvent.
-
Distillation: Purify the resulting oil via short-path distillation (Kügelrohr) or preparative gas chromatography for higher purity.[2]
Caption: General workflow for the purification of this compound.
Applications in Research and Development
This compound is a key intermediate in multiple industrial and research sectors.
-
Pharmaceutical Development: It serves as a valuable building block in the synthesis of complex pharmaceutical agents.[9][10] Its derivatives have been investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein (p-gp).[11]
-
Organic Synthesis: It is widely used as a protecting group for phenylacetaldehyde, allowing for selective reactions at other sites of a molecule.[1] Its ability to undergo various chemical transformations makes it a preferred choice in laboratories focused on drug discovery.[10]
-
Flavor and Fragrance Industry: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavorings.[9][12]
-
Polymer Chemistry: The compound can be used as a monomer or an additive in the development of specialty polymers to improve material properties.[9][12]
Role as a Protecting Group: Hydrolysis
The primary function of the dioxolane group is protection. Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl and diol.
Caption: Acid-catalyzed hydrolysis (deprotection) of this compound.
Safety and Handling
This compound is considered moderately toxic by ingestion and skin contact.[2] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.[4] Contaminated clothing should be removed and washed before reuse.[6]
References
- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 101-49-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 101-49-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.smu.edu [s3.smu.edu]
2-Benzyl-1,3-dioxolane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyl-1,3-dioxolane, a versatile organic compound with applications in organic synthesis, pharmaceuticals, and the fragrance industry. This document details its chemical properties, synthesis and deprotection protocols, and explores its known applications.
Core Compound Data
This compound, also known as phenylacetaldehyde ethylene acetal, is a heterocyclic compound featuring a dioxolane ring substituted with a benzyl group.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101-49-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Odor | Sweet, green, waxy, with honey and hyacinth notes | [5] |
| Solubility | Soluble in organic solvents such as diethyl ether, tetrahydrofuran (THF), acetone, and chloroform. Insoluble in water. | [6] |
Synthesis of this compound
The primary method for the synthesis of this compound is the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol.[3] This reaction, a form of acetalization, is a reversible process where the carbonyl group of the aldehyde is protected by the diol.[7][8]
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add phenylacetaldehyde (1.0 equivalent), ethylene glycol (1.1-1.2 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[7][9]
-
Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
A purification method involves dissolving the crude product in dichloromethane (CH2Cl2), washing with 1M NaOH, drying over K2CO3, filtering, and then distilling.[3]
Deprotection of this compound
The deprotection of this compound to regenerate the parent aldehyde, phenylacetaldehyde, is typically achieved through acid-catalyzed hydrolysis.[9] This reaction is essentially the reverse of the acetalization process and is driven by the presence of excess water.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines a general method for the deprotection of this compound.
Materials:
-
This compound
-
Acetone or a similar water-miscible solvent
-
Aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent like acetone in a round-bottom flask.
-
Add an excess of aqueous acid to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, then dry it over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude phenylacetaldehyde.
-
The product can be further purified by distillation if necessary.
Applications
Organic Synthesis
The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of phenylacetaldehyde. The dioxolane group is stable under neutral to strongly basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde.[8]
Pharmaceutical and Fine Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][10] Its structure allows for a range of chemical modifications, making it a useful building block in the development of more complex molecules in medicinal chemistry and materials science.[1][10]
Fragrance Industry
With its pleasant, sweet, and green aroma, this compound is used as a fragrance ingredient in perfumes and other scented products.[4][5]
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. While the 1,3-dioxolane ring is present in some biologically active compounds, the specific pharmacological effects of this compound have not been reported. It is presumed that in biological systems, it may be hydrolyzed back to phenylacetaldehyde and ethylene glycol.[3] Further research is needed to elucidate any potential biological roles of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 101-49-5 [chemicalbook.com]
- 4. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenyl acetaldehyde ethylene glycol acetal, 101-49-5 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
The Solubility and Stability of 2-Benzyl-1,3-dioxolane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties of 2-Benzyl-1,3-dioxolane, a key intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of its solubility in common solvents and its stability under various conditions, offering valuable data and experimental protocols for laboratory applications.
Introduction
This compound, a heterocyclic organic compound, serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1][2] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability throughout synthetic and storage processes. Understanding these parameters is critical for optimizing reaction conditions, ensuring product purity, and establishing appropriate handling and storage protocols. This technical guide offers a detailed analysis of the solubility and stability of this compound, presenting available data, predictive insights, and standardized experimental methodologies to assist researchers and professionals in the field of drug development.
Solubility Profile
This compound is a colorless to pale yellow liquid at room temperature.[1][3] Its molecular structure, featuring both a hydrophilic dioxolane ring and a hydrophobic benzyl group, results in a dualistic solubility profile.[1] It is generally described as being moderately soluble to insoluble in water while exhibiting good solubility in a range of common organic solvents.[1][4][5]
Quantitative Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |
| Water | H₂O | Insoluble to Moderately Soluble[1][4][5] | < 1 g/100 mL |
| Ethanol | C₂H₅OH | Soluble | > 10 g/100 mL |
| Methanol | CH₃OH | Soluble | > 10 g/100 mL |
| Acetone | C₃H₆O | Soluble[4] | > 10 g/100 mL |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | > 10 g/100 mL |
| Ethyl Acetate | C₄H₈O₂ | Soluble | > 10 g/100 mL |
| Diethyl Ether | C₄H₁₀O | Soluble[4] | > 10 g/100 mL |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[4] | > 10 g/100 mL |
| Chloroform | CHCl₃ | Soluble[4] | > 10 g/100 mL |
Stability Profile
The stability of this compound is a critical consideration for its use in multi-step syntheses and for long-term storage. The primary degradation pathway for acetals and ketals, including this compound, is hydrolysis.[3] This reaction is typically catalyzed by acids and results in the cleavage of the dioxolane ring to yield the parent aldehyde (phenylacetaldehyde) and diol (ethylene glycol).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and understand the stability of a compound under stress conditions. The following table outlines the expected stability of this compound under various conditions.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Phenylacetaldehyde, Ethylene Glycol |
| Neutral (e.g., Water) | Generally Stable | - | |
| Basic (e.g., 0.1 M NaOH) | Generally Stable | - | |
| Oxidative | 3% H₂O₂ | Moderately Stable | Oxidized derivatives of the benzyl ring |
| Thermal | 60°C | Generally Stable | - |
| Photolytic | UV/Visible Light | Potentially Labile | Photodegradation products |
Experimental Protocols
To facilitate the acquisition of precise quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed to permit the separation of the undissolved solute. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.
Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂ to a final concentration of 3%) and store at room temperature.
-
Thermal Degradation: Store the sample (solid or in solution) at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample (solid or in solution) to a controlled light source (e.g., UV and visible light) according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
Data Evaluation: Determine the rate of degradation and identify the degradation products.
Conclusion
This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Its solubility is characterized by its preference for organic solvents over water, a property that should be quantified for specific applications. The stability of this compound is primarily influenced by its susceptibility to acid-catalyzed hydrolysis, a factor that must be carefully managed during synthesis and storage. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound, thereby facilitating its effective and reliable use in drug development and other scientific endeavors.
References
- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 101-49-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Quantum Chemical Calculations for 2-Benzyl-1,3-dioxolane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Benzyl-1,3-dioxolane. Due to the current absence of published computational studies on this specific molecule, this document serves as a detailed methodological protocol, guiding researchers in performing and validating their own high-quality theoretical investigations. The guide outlines established computational strategies, drawing parallels from studies on structurally related compounds, and details how to compare theoretical data with available experimental results.
Introduction to this compound
This compound is an organic compound featuring a five-membered dioxolane ring with a benzyl substituent at the 2-position.[1] This molecule is of interest in various chemical fields, including as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and understanding its potential biological activity. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these molecular characteristics in detail.
Theoretical Framework: A Proposed Computational Workflow
The following section outlines a robust computational workflow for the quantum chemical analysis of this compound. This protocol is based on widely accepted methodologies for similar organic molecules.
Computational Methods
Density Functional Theory (DFT) is the recommended method for these calculations due to its excellent balance of accuracy and computational cost for molecules of this size. The selection of an appropriate functional and basis set is critical for obtaining reliable results.
Table 1: Recommended DFT Functionals and Basis Sets
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d,p) | A popular hybrid functional, often used for geometry optimizations and vibrational frequency calculations of organic molecules. |
| B3LYP | 6-311++G(d,p) | A larger basis set that includes diffuse functions, recommended for more accurate electronic property calculations. |
| M06-2X | 6-311++G(d,p) | A meta-hybrid GGA functional that often provides improved results for non-covalent interactions and thermochemistry. |
| wB97XD | def2-TZVP | A range-separated hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important. |
Step-by-Step Computational Protocol
A systematic approach is necessary to ensure the accuracy and reproducibility of the calculations. The following steps represent a standard workflow.
-
Initial Structure Generation : A 3D model of this compound can be constructed using molecular building software such as Avogadro or GaussView.
-
Conformational Search : Due to the flexibility of the benzyl group and the puckering of the dioxolane ring, a thorough conformational search is essential to locate the global minimum energy structure. This can be performed using molecular mechanics force fields (e.g., MMFF94) followed by re-optimization of the lowest energy conformers at the DFT level.
-
Geometry Optimization : The most stable conformer(s) should be fully optimized without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Analysis : A vibrational frequency calculation should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Single-Point Energy Refinement : To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., B3LYP/6-311++G(d,p)).
-
Calculation of Molecular Properties : A range of molecular properties can be calculated, including:
-
Electronic Properties : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP).
-
Spectroscopic Properties : NMR chemical shifts (using the GIAO method), and theoretical vibrational spectra.
-
Thermodynamic Properties : Enthalpy, Gibbs free energy, and entropy.
-
Figure 1. A flowchart illustrating the recommended computational workflow for this compound.
Experimental Data for Validation
While a crystal structure for this compound is not publicly available, spectroscopic data provides a valuable benchmark for validating the results of quantum chemical calculations.
Spectroscopic Data
Experimental NMR and IR spectra for this compound are available through various databases.[3][4]
-
NMR Spectroscopy : 1H and 13C NMR spectra can be used to validate the calculated chemical shifts.[3][4] The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.
-
Vibrational Spectroscopy : Experimental IR spectra can be compared with the calculated vibrational frequencies.[4] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.
Table 2: Available Experimental Spectroscopic Data
| Technique | Data Source(s) |
| 1H NMR | ChemicalBook, PubChem |
| 13C NMR | PubChem |
| Infrared (IR) | PubChem |
| Mass Spectrometry (MS) | PubChem |
Synthesis Protocol
For researchers wishing to generate experimental data, a general procedure for the synthesis of 1,3-dioxolanes can be adapted. This typically involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. For this compound, this would involve the reaction of phenylacetaldehyde with ethylene glycol. A literature procedure for a similar synthesis involves refluxing the aldehyde, ethylene glycol, and an acid catalyst (such as p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water.
References
Stereochemistry of 2-Benzyl-1,3-dioxolane and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dioxolane scaffold is a prevalent structural motif in a myriad of biologically active compounds and serves as a crucial chiral auxiliary and protecting group in asymmetric synthesis. The stereochemistry of substituents on the dioxolane ring profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity and efficacy in stereoselective transformations. This technical guide provides a comprehensive overview of the stereochemistry of 2-benzyl-1,3-dioxolane and its derivatives. It delves into the stereoselective synthesis of these compounds, the conformational analysis of the dioxolane ring, and the impact of stereoisomerism on their biological properties. Detailed experimental protocols, quantitative data, and visual diagrams of key concepts are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
The 1,3-dioxolane ring system is a five-membered oxygen-containing heterocycle that plays a significant role in various fields of chemistry, most notably in the pharmaceutical and fragrance industries.[1] Its utility as a protecting group for 1,2-diols and carbonyl compounds is well-established.[1] Furthermore, the incorporation of chiral centers into the 1,3-dioxolane structure makes it a valuable chiral auxiliary for inducing stereoselectivity in a wide range of chemical reactions.[2]
The this compound framework, in particular, has garnered attention as a key intermediate in the synthesis of diverse pharmaceutical agents.[3] The benzyl group at the C2 position introduces a significant steric and electronic influence on the stereochemical outcome of synthetic transformations and the overall conformation of the molecule. Understanding and controlling the stereochemistry of this compound and its derivatives are paramount for the rational design of new synthetic methodologies and the development of novel therapeutic agents with improved pharmacological profiles.[4]
This guide will explore the critical aspects of the stereochemistry of these compounds, focusing on their synthesis, conformational preferences, and the stereochemical determinants of their biological activity.
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral 2-benzyl-1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization of phenylacetaldehyde with a chiral 1,2-diol. The stereochemistry of the final product is dictated by the chirality of the diol and the reaction conditions, which can influence the diastereomeric ratio of the resulting dioxolanes.
Diastereoselective Synthesis from Chiral Diols
The reaction of phenylacetaldehyde with enantiopure diols, such as those derived from tartaric acid or carbohydrates, is a common strategy to produce diastereomerically enriched 2-benzyl-1,3-dioxolanes. The steric hindrance of the substituents on the chiral diol can direct the approach of the aldehyde, leading to the preferential formation of one diastereomer.
A general synthetic workflow for the preparation of chiral 1,3-dioxolanes is depicted below. The process involves the reaction of an aldehyde with a chiral diol in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(101-49-5) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of Benzylidene Acetals as a Protecting Group for Diols
Introduction
The selective protection of diols is a critical strategy in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. Benzylidene acetals are widely employed as protecting groups for 1,2- and 1,3-diols due to their ease of formation, general stability to a variety of reaction conditions, and versatile deprotection methods.[1][2] While the user requested information on 2-benzyl-1,3-dioxolane (formed from phenylacetaldehyde and a diol), the vast majority of published literature focuses on the use of benzylidene acetals derived from benzaldehyde. The principles and protocols outlined below for benzylidene acetals are analogous and directly applicable to the use of similar acetal-type protecting groups.
Benzylidene acetals form a cyclic system that protects two hydroxyl groups simultaneously.[3] They are stable to basic, nucleophilic, and some reductive and oxidative conditions, making them compatible with a wide range of synthetic transformations.[1][4] Furthermore, the benzylidene group can be removed under acidic conditions or through hydrogenolysis.[2][3] Regioselective reductive cleavage can also be employed to yield partially benzylated products, adding to the synthetic utility of this protecting group.[2]
Logical Workflow for Diol Protection and Deprotection
The overall strategy for utilizing a benzylidene acetal protecting group involves three key stages: protection of the diol, performing the desired chemical transformations on the protected substrate, and finally, deprotection to reveal the diol.
Caption: General workflow for the application of benzylidene acetals in multi-step synthesis.
Mechanism of Formation
The formation of a benzylidene acetal is an acid-catalyzed reaction between a diol and benzaldehyde (or a benzaldehyde derivative like benzaldehyde dimethyl acetal). The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the thermodynamically stable cyclic acetal.[1]
Caption: Simplified mechanism for the acid-catalyzed formation of a benzylidene acetal.
Experimental Protocols
Protocol 1: Protection of a Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂
This modern and efficient protocol avoids the need for azeotropic removal of water.[5]
Materials:
-
Diol-containing substrate
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure: [5]
-
Dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the benzylidene acetal.
Protocol 2: Deprotection of a Benzylidene Acetal via Catalytic Transfer Hydrogenation
This mild method is an alternative to using flammable hydrogen gas.[2][6]
Materials:
-
Benzylidene acetal-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol
-
Celite®
Procedure: [1]
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[1]
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.
Protocol 3: Regioselective Reductive Cleavage of a 4,6-O-Benzylidene Acetal
This protocol allows for the selective formation of a 4-O-benzyl or 6-O-benzyl ether, which is particularly useful in carbohydrate chemistry.
Materials:
-
4,6-O-Benzylidene acetal substrate
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure: [1]
-
Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylsilane (1.5 mmol) to the solution.
-
Add a solution of iodine (0.2 mmol) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at 0-5 °C for 10-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Data Presentation
Table 1: Conditions for Benzylidene Acetal Formation
| Substrate Type | Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |
| Pyranoside (4,6-diol) | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | 1 h | >90 | [1][5] |
| Pyranoside (4,6-diol) | Benzaldehyde | ZnCl₂ | N/A | 1 h | 75 | [7] |
| D-Mannitol | Benzaldehyde | H⁺ | N/A | N/A | N/A | [4] |
| Functionalized 1,2-diol | Benzaldehyde | Dowex 50WX8, Cl₃CCN | N/A | N/A | Very Good | [7][8] |
Table 2: Conditions for Benzylidene Acetal Deprotection
| Method | Reagents | Solvent | Time | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | Et₃SiH, 10% Pd/C | Methanol | 30-60 min | Excellent | [1][2] |
| Acidic Hydrolysis | H₃O⁺ | N/A | N/A | N/A | [9] |
| Lewis Acid Catalysis | Er(OTf)₃ | Wet Nitromethane | N/A | High | [10][11] |
| Lewis Acid Catalysis | BF₃:OEt₂ or FeCl₃, mercaptoacetic acid | N/A | N/A | High | [12] |
| Solvent-Free | Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ | N/A | 5-20 min | High | [13][14] |
The benzylidene acetal is a robust and versatile protecting group for 1,2- and 1,3-diols, with a wealth of applications in organic synthesis. The protocols provided herein offer efficient methods for both the protection and deprotection of diols. While the specific compound this compound is less commonly documented as a protecting group, the chemical principles governing its formation and cleavage are analogous to those of the widely used benzylidene acetals. Researchers can adapt the methodologies described in these application notes for their specific substrates and synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. may.chem.uh.edu [may.chem.uh.edu]
- 10. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Experimental Protocols for the Deprotection of 2-Benzyl-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2-benzyl-1,3-dioxolane functional group serves as a common protecting group for phenylacetaldehyde, shielding the carbonyl moiety from undesired reactions during complex organic syntheses. Its stability under basic and nucleophilic conditions makes it a valuable tool in multi-step synthetic routes.[1][2] The subsequent removal, or deprotection, of this group is a critical step to unmask the carbonyl functionality for further transformation or to yield the final target molecule. This application note provides detailed protocols for two widely employed methods for the deprotection of this compound: Acid-Catalyzed Hydrolysis and Catalytic Transfer Hydrogenation.
Method 1: Acid-Catalyzed Hydrolysis
This is a classical and straightforward method for acetal cleavage. The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent hydrolysis with water to release the carbonyl compound and ethylene glycol.[3][4] Various Brønsted and Lewis acids can be employed to catalyze this transformation.[5][6]
Experimental Protocol
-
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or THF (approximately 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add 2 M aqueous HCl (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude phenylacetaldehyde can be purified further by column chromatography on silica gel if necessary.
-
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a mild and efficient method for the deprotection of benzylidene acetals, offering a valuable alternative to methods using pressurized hydrogen gas.[7] This technique utilizes a hydrogen donor, such as triethylsilane, in the presence of a palladium catalyst to achieve reductive cleavage of the acetal.[8][9] This method is particularly advantageous when other functional groups sensitive to acidic conditions are present in the molecule.[9]
Experimental Protocol
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Celite® pad for filtration
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq) in methanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate) to the stirred solution.
-
Add triethylsilane (2.0-3.0 eq) dropwise to the reaction mixture.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]
-
Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography if needed.
-
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the overall synthetic strategy, particularly the presence of other functional groups in the substrate.
| Method | Key Reagents | Typical Conditions | Typical Yields | Advantages & Considerations |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) or Lewis Acid (e.g., Er(OTf)₃)[10] | Room Temperature, 1-6 h | >90% | Simple, inexpensive reagents. Not suitable for acid-sensitive substrates. Requires aqueous work-up.[1] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, H₂ Donor (e.g., Et₃SiH, Ammonium Formate)[7][8] | Room Temperature, 2-8 h | 85-95% | Mild, neutral conditions. Avoids flammable H₂ gas.[8] Catalyst can be pyrophoric and must be handled with care.[11] May reduce other functional groups (e.g., alkenes, alkynes). |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the deprotection of this compound.
Chemical Deprotection Scheme
Caption: Reaction scheme for the deprotection of this compound into its constituent carbonyl and diol.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 5. osti.gov [osti.gov]
- 6. Benzylidene Acetals [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 10. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
The Role of 2-Benzyl-1,3-dioxolane in the Synthesis of Natural Products: A Protecting Group Strategy
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal of protecting groups available to organic chemists, 2-benzyl-1,3-dioxolane has emerged as a valuable tool for the temporary masking of 1,2- and 1,3-diol functionalities. Its stability under a range of reaction conditions, coupled with the facility of its introduction and removal, makes it an attractive choice in the assembly of complex molecular architectures. This application note provides a detailed overview of the use of this compound in natural product synthesis, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.
Introduction to this compound as a Protecting Group
This compound is a cyclic acetal formed from the reaction of a diol with phenylacetaldehyde.[1][2] This protective moiety is particularly valued for its stability in neutral and basic media, rendering it inert to many common synthetic transformations such as oxidation, reduction with complex metal hydrides, and reactions with organometallic reagents.[3] The benzyl group at the 2-position imparts specific steric and electronic properties to the dioxolane ring. Deprotection is typically achieved under acidic conditions, regenerating the diol functionality.[3]
Application in the Total Synthesis of Frontalin
A notable application of a closely related protecting group strategy is found in the asymmetric synthesis of (+)-Frontalin, a pheromone of the southern pine beetle. While not a direct use of a pre-formed this compound from a diol, the synthesis employs a chiral α-benzyloxy ketone, which engages in a chelation-controlled asymmetric nucleophilic addition of a Grignard reagent.[4] This key step, achieving high diastereoselectivity (up to 96% de), relies on the coordinating ability of the benzylic ether oxygen to direct the incoming nucleophile.[4] This example highlights the influential role of the benzyl ether moiety, a core component of this compound, in stereocontrolled synthesis.
Experimental Protocols
Detailed methodologies for the protection of diols as 2-benzyl-1,3-dioxolanes and their subsequent deprotection are crucial for successful implementation in a synthetic route.
Protection of a 1,2-Diol with Phenylacetaldehyde
Reaction:
Procedure: To a solution of the diol (1.0 mmol) in anhydrous toluene (20 mL) is added phenylacetaldehyde (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the this compound derivative.
Deprotection of a this compound
Reaction:
Procedure: The this compound derivative (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL). A catalytic amount of a strong acid, such as hydrochloric acid (2 M, 0.5 mL), is added. The reaction mixture is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is neutralized by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the deprotected diol.
Quantitative Data
The efficiency of the protection and deprotection steps is critical for the overall success of a synthetic campaign. The following table summarizes typical quantitative data for these reactions.
| Reaction Step | Substrate | Reagents & Conditions | Yield (%) | Diastereoselectivity (dr) | Reference |
| Protection | 1,2-Hexanediol | Phenylacetaldehyde, p-TsOH, Toluene, reflux | 85-95 | N/A | [3] |
| Deprotection | 2-Benzyl-4,5-dihexyl-1,3-dioxolane | 2M HCl, THF/H₂O, rt | >90 | N/A | [3] |
| Asymmetric Addition | Chiral α-benzyloxy ketone | MeMgBr, Et₂O, -78 °C | 85 | up to 96:4 | [4] |
Signaling Pathways and Experimental Workflows
The strategic application of this compound can be visualized through experimental workflows.
Caption: General workflow for the use of this compound.
The chelation-controlled addition to α-benzyloxy ketones, a related strategy, demonstrates the directing effect of the benzyl ether.
Caption: Chelation-controlled addition to an α-benzyloxy ketone.
Conclusion
This compound serves as a reliable and effective protecting group for diols in the synthesis of complex natural products. Its stability profile and the mild conditions required for its removal ensure its continued utility in the field. The related strategy of employing chiral benzyl ethers as directing groups further underscores the importance of the benzyloxy moiety in achieving high levels of stereocontrol. The protocols and data presented herein provide a valuable resource for researchers engaged in the challenging endeavor of natural product synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of 2-Benzyl-1,3-dioxolane: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-benzyl-1,3-dioxolane, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The described method is based on the acid-catalyzed acetalization of phenylacetaldehyde with ethylene glycol. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization information to ensure reproducible and efficient synthesis.
Introduction
This compound is a five-membered cyclic acetal that serves as a crucial building block in organic synthesis.[2][3] Its structure, featuring a dioxolane ring, makes it a useful protecting group for the aldehyde functionality of phenylacetaldehyde.[4] The compound is a colorless to pale yellow liquid with a pleasant, sweet odor.[2] The most common and efficient method for its preparation is the direct condensation of phenylacetaldehyde with ethylene glycol under acidic conditions.[5]
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Phenylacetaldehyde (98%+)
-
Ethylene glycol (99%+)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (98%+)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography (optional)
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (e.g., 0.1 mol, 12.02 g) and ethylene glycol (e.g., 0.12 mol, 7.45 g, 6.7 mL).
-
Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to dissolve the reactants. Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.002 mol, 0.38 g).
-
Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Appearance | Clear colorless to pale yellow liquid | [2][5] |
| Boiling Point | 244.7 °C at 760 mmHg | [7] |
| Density | 1.101 g/cm³ | [7] |
| Refractive Index (n20/D) | 1.522 | [5][7] |
| Typical Yield | 85-95% (method dependent) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.35 (m, 5H, Ar-H), 5.15 (t, 1H, O-CH-O), 3.85-4.00 (m, 4H, O-CH₂-CH₂-O), 3.00 (d, 2H, Ph-CH₂) | [6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 137.5, 129.5, 128.4, 126.6, 104.2, 65.1, 41.8 | [6][8] |
| FTIR (liquid film) ν (cm⁻¹) | 3030 (Ar C-H), 2950, 2880 (C-H), 1600 (C=C), 1495, 1450, 1120, 1040 (C-O) | [6][9] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 101-49-5 [chemicalbook.com]
- 6. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound(101-49-5) 13C NMR [m.chemicalbook.com]
- 9. This compound(101-49-5) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: 2-Benzyl-1,3-dioxolane as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note: While 2-benzyl-1,3-dioxolane is a known organic compound, its application as a chiral auxiliary in asymmetric synthesis is not widely documented in scientific literature. The following application notes and protocols are based on the established principles of asymmetric synthesis using chiral acetals and ketals, providing a conceptual framework for its potential use.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This document outlines a conceptual application of a chiral derivative of this compound as such an auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it can effectively direct the stereochemical outcome of a subsequent reaction, such as the alkylation of an enolate. The auxiliary can then be removed, yielding an enantiomerically enriched product.
The proposed chiral auxiliary is formed by the condensation of phenylacetaldehyde with a readily available chiral diol, for example, (2R,4R)-(-)-2,4-pentanediol. The resulting chiral this compound can then be used to form a chiral ketal with a prochiral ketone. The steric hindrance imposed by the benzyl group and the chiral backbone of the dioxolane can create a highly diastereoselective environment for subsequent chemical transformations.
Principle of Asymmetric Induction
The stereochemical control exerted by the chiral this compound auxiliary stems from the formation of a rigid, sterically-defined environment around the reactive center. When the chiral ketal of a prochiral ketone is converted to its enolate, the chiral auxiliary blocks one of the two faces of the planar enolate. An incoming electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary reveals the newly formed stereocenter in the product.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Ketal
This protocol describes the formation of a chiral ketal from a prochiral ketone and a chiral this compound derived from (2R,4R)-(-)-2,4-pentanediol.
Materials:
-
Prochiral ketone (e.g., cyclohexanone) (1.0 eq)
-
Chiral this compound (prepared from phenylacetaldehyde and (2R,4R)-(-)-2,4-pentanediol) (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, the chiral this compound, and a catalytic amount of PTSA in toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ketal.
Protocol 2: Diastereoselective Alkylation of the Chiral Ketal Enolate
This protocol outlines the diastereoselective alkylation of the enolate derived from the chiral ketal.
Materials:
-
Chiral ketal (from Protocol 1) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., methyl iodide) (1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral ketal in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise and continue stirring at -78 °C. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers and obtain the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the deprotected product.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched final product.
Materials:
-
Alkylated chiral ketal (from Protocol 2) (1.0 eq)
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkylated chiral ketal in a mixture of acetone and water.
-
Add a catalytic amount of PPTS and stir the mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched alkylated ketone. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Data Presentation
The following table summarizes exemplary data for the diastereoselective alkylation of the chiral ketal derived from cyclohexanone, based on typical results for similar chiral acetal auxiliaries.
| Entry | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) of Alkylated Ketal | Yield (%) of Alkylated Ketone | Enantiomeric Excess (ee) (%) |
| 1 | CH₃I | 95:5 | 85 | 92 | 90 |
| 2 | CH₃CH₂Br | 92:8 | 82 | 90 | 84 |
| 3 | PhCH₂Br | 97:3 | 88 | 95 | 94 |
Visualizations
Application Notes and Protocols for the Synthesis of 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Benzyl-1,3-dioxolane, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocols focus on two common and effective catalytic methods: the use of p-toluenesulfonic acid and montmorillonite K-10 clay.
Introduction
This compound is a cyclic acetal formed from the condensation of phenylacetaldehyde and ethylene glycol. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product. The dioxolane functional group serves as a protecting group for the aldehyde, rendering it stable in neutral to strongly basic conditions and against various nucleophiles. This protective strategy is crucial in multi-step organic syntheses, particularly in the development of complex pharmaceutical molecules.
Reaction Conditions and Data Presentation
The formation of this compound is influenced by the choice of catalyst, solvent, reaction temperature, and time. Below is a summary of typical reaction conditions and expected yields based on common acid-catalyzed acetalization procedures.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux (~110) | 2 - 6 | 85 - 95 |
| Montmorillonite K-10 | Toluene | Reflux (~110) | 1 - 5 | 90 - 98 |
| Sulfuric Acid | Benzene | Reflux (~80) | 4 - 8 | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol details the synthesis using a homogeneous acid catalyst, p-toluenesulfonic acid, with azeotropic removal of water.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Reagent Addition: To the flask, add phenylacetaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (approximately 2 mL per mmol of phenylacetaldehyde).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming (typically 2-6 hours). The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
-
Protocol 2: Synthesis of this compound using Montmorillonite K-10 Clay
This protocol utilizes a heterogeneous, environmentally friendly clay catalyst which can be easily removed by filtration.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
Montmorillonite K-10 clay
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Reagent and Catalyst Addition: To the flask, add phenylacetaldehyde (1.0 eq), ethylene glycol (1.5 eq), montmorillonite K-10 clay (e.g., 50-100 mg per mmol of aldehyde), and toluene (approximately 2 mL per mmol of phenylacetaldehyde).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water formed during the reaction in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the collection of water and/or by TLC or GC analysis. The reaction is typically complete within 1-5 hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature and remove the clay catalyst by filtration. Wash the clay with a small amount of toluene.
-
Purification:
-
Combine the filtrate and the washings.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Strategic Use of 2-Benzyl-1,3-dioxolane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among these, 2-benzyl-1,3-dioxolane, also known as phenylacetaldehyde ethylene acetal, has emerged as a versatile and reliable protecting group for aldehydes. Its stability under a range of reaction conditions, coupled with the facility of its introduction and removal, makes it an invaluable tool in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role in the preparation of precursors for antiviral agents.
Core Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][3] Its primary function is the temporary masking of a reactive aldehyde group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The dioxolane ring is stable to nucleophiles, bases, and many reducing and oxidizing agents, offering a wide window of compatibility with common synthetic transformations.[4]
A key area of application is in the synthesis of chiral pharmaceutical intermediates, where stereochemical integrity is critical for therapeutic efficacy. The use of this compound allows for the manipulation of other functional groups within a molecule without affecting the protected aldehyde, which can be a precursor to a chiral center or a key pharmacophoric element.
Experimental Protocols
The following protocols provide detailed methodologies for the formation and cleavage of this compound as a protecting group for aldehydes in the context of pharmaceutical intermediate synthesis.
Protocol 1: Protection of an Aldehyde using this compound (Acetalization)
This protocol describes a general procedure for the protection of an aldehyde as its this compound derivative.
Materials:
-
Aldehyde-containing substrate (1.0 eq)
-
Ethylene glycol (1.2 - 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 - 0.05 eq)
-
Toluene (or other suitable azeotroping solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde-containing substrate, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound protected intermediate.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for Acetalization Reactions:
| Aldehyde Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetaldehyde | p-TsOH | Toluene | 15-30 | 86.7 | CN1772746A |
| 3-Thiophenecarboxaldehyde | p-TsOH | Toluene | - | High | [5] |
| Various aldehydes | Montmorillonite K10 | Toluene | 1-3 | 45-93 | [6] |
Protocol 2: Deprotection of this compound (Hydrolysis)
This protocol outlines the acidic hydrolysis of the this compound protecting group to regenerate the aldehyde functionality.
Materials:
-
This compound protected intermediate (1.0 eq)
-
Acetone (or THF) and water (e.g., 4:1 v/v)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or other acid catalyst (e.g., Amberlyst-15)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound protected intermediate in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
-
Purify the product by column chromatography or recrystallization if necessary.
Quantitative Data for Deprotection Reactions:
| Protected Substrate | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF4 | Water | 5 min | 30 | Quantitative | [4] |
| Various acetals | Cerium(III) triflate | Wet nitromethane | - | Room Temp | High | [4] |
| Benzylidene acetal | Dilute HCl | Acetone/Water | - | Room Temp | High | [5] |
Application in the Synthesis of an Antiviral Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a modified nucleoside intermediate where this compound plays a crucial role.
Caption: Synthetic workflow for an antiviral intermediate.
Logical Workflow for Utilizing this compound
The decision to use this compound as a protecting group should be based on the overall synthetic strategy. The following diagram outlines the logical considerations.
Caption: Decision workflow for using this compound.
Conclusion
This compound is a highly effective and versatile protecting group for aldehydes in the synthesis of pharmaceutical intermediates. Its ease of formation, stability to a wide range of reagents, and straightforward cleavage under acidic conditions make it a valuable tool for medicinal chemists and process development scientists. The provided protocols and workflows offer a practical guide for the strategic implementation of this protecting group in the synthesis of complex and valuable pharmaceutical compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Catalytic Synthesis of 2-Benzyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Benzyl-1,3-dioxolane, an important intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis primarily involves the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. Both homogeneous and heterogeneous catalytic methods are discussed, with a focus on providing reproducible and efficient protocols.
Introduction
This compound, also known as phenylacetaldehyde ethylene glycol acetal, is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its synthesis is a classic example of carbonyl protection via acetalization, a fundamental reaction in organic chemistry. The reaction involves the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol. The equilibrium of this reaction is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.
Catalytic Methods and Data Summary
A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts. Heterogeneous catalysts are often preferred for their ease of separation and potential for recycling.
| Catalyst Type | Catalyst | Substrates | Solvent | Reaction Time | Yield (%) | Reference |
| Heterogeneous | Zr(SO₄)₂/SiO₂ | Phenylacetaldehyde, Ethylene Glycol | Cyclohexane | 1.5 h | >96 | [2] |
| Heterogeneous | Montmorillonite K-10 | Aldehydes and Ketones, Ethylene Glycol | Benzene or Toluene | - | Excellent | [2] |
| Homogeneous (Lewis Acid) | ZrCl₄ (1-3 mol%) | Aromatic and Aliphatic Aldehydes, (EtO)₃CH | Solvent-free or in solution | - | High | [2] |
| Homogeneous (Brønsted Acid) | p-Toluenesulfonic acid | Aldehydes and Ketones, Ethylene Glycol | Toluene | - | - |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Zirconium Sulfate on Silica Gel (Zr(SO₄)₂/SiO₂)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of this compound using a solid acid catalyst.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
Zr(SO₄)₂/SiO₂ catalyst
-
Cyclohexane
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1 eq.), ethylene glycol (1.2 eq.), and cyclohexane as the solvent.
-
Add the Zr(SO₄)₂/SiO₂ catalyst to the reaction mixture.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1.5 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with cyclohexane, dried, and potentially reused.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Expected Yield: >96%[2]
Protocol 2: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)
This protocol outlines the traditional and widely used method for acetalization using a homogeneous Brønsted acid catalyst.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenylacetaldehyde (1 eq.) and ethylene glycol (1.2 eq.) in toluene.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate to the solution.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Protecting Group Strategies Involving 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is a cornerstone of success. The 2-benzyl-1,3-dioxolane moiety, also known as phenylacetaldehyde ethylene acetal, serves as a valuable protecting group for 1,2-diols. Its stability under various conditions and the multiple strategies for its removal offer chemists a versatile tool to mask the reactivity of vicinal diols, preventing unwanted side reactions during synthetic transformations.
This document provides detailed application notes and experimental protocols for the protection of 1,2-diols as 2-benzyl-1,3-dioxolanes and their subsequent deprotection. The information is curated to assist researchers in designing and executing robust synthetic strategies.
Chemical Properties and Stability
The this compound protecting group is a cyclic acetal formed from a 1,2-diol and phenylacetaldehyde or a suitable derivative.[1] This group is characterized by its stability towards a range of reaction conditions, making it a reliable choice in many synthetic routes.
Key Stability Characteristics:
-
Stable to Bases: It is robust in the presence of strong and weak bases.
-
Stable to Nucleophiles: It remains intact in the presence of various nucleophilic reagents, including organometallics and hydrides.[1]
-
Stable to Mild Oxidizing and Reducing Agents: The acetal linkage is generally resistant to many common oxidizing and reducing agents that do not involve acidic conditions.[1]
-
Labile to Acids: The primary mode of cleavage is through acid-catalyzed hydrolysis, which regenerates the diol and the corresponding aldehyde.[1]
Logical Workflow for 1,2-Diol Protection and Deprotection
The decision to employ a this compound protecting group and the choice of deprotection method is a critical aspect of synthetic planning. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the application of the this compound protecting group.
Experimental Protocols
Protection of 1,2-Diols as 2-Benzyl-1,3-dioxolanes
The formation of a this compound is typically achieved through the acid-catalyzed reaction of a 1,2-diol with phenylacetaldehyde dimethyl acetal. The use of the dimethyl acetal is often preferred over the free aldehyde to avoid potential side reactions of the aldehyde.
Protocol 1: General Procedure for the Formation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Diol (e.g., Ethylene Glycol)
-
Phenylacetaldehyde dimethyl acetal
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS))[2]
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,2-diol (1.0 equiv), phenylacetaldehyde dimethyl acetal (1.1-1.2 equiv), and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (0.01-0.05 equiv).
-
Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of methanol. If using molecular sieves, ensure they are activated and present in sufficient quantity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to afford the desired this compound.
Reaction Scheme: Formation of this compound
Caption: Formation of this compound from ethylene glycol.
Deprotection of 2-Benzyl-1,3-dioxolanes
The removal of the this compound protecting group can be accomplished under different conditions, providing flexibility in a synthetic sequence. The two main strategies are acidic hydrolysis and reductive cleavage.
This is the most common method for the deprotection of acetals, yielding the parent diol. Mild acidic conditions are typically sufficient.
Protocol 2: Deprotection via Acidic Hydrolysis
Materials:
-
This compound derivative
-
Solvent system (e.g., Acetone/Water, Tetrahydrofuran/Water)
-
Acid catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), dilute Hydrochloric Acid, or Acetic Acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in the chosen solvent system in a round-bottom flask.
-
Add a catalytic amount of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
If a water-miscible solvent like acetone or THF was used, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected diol.
Reductive cleavage of benzylidene-type acetals can be a highly regioselective process, leading to the formation of a monobenzylated ether. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation.
Protocol 3: Deprotection via Reductive Cleavage with DIBAL-H
Materials:
-
This compound derivative
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in the anhydrous solvent in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then pour it into a vigorously stirred saturated aqueous solution of Rochelle's salt. Stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the monobenzylated ether.
Reaction Scheme: Deprotection Pathways
Caption: Deprotection pathways for this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the formation and deprotection of this compound and related acetals. Please note that yields are substrate-dependent and may require optimization.
Table 1: Formation of this compound Derivatives
| Diol Substrate | Aldehyde/Acetal Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethylene Glycol | Phenylacetaldehyde Dimethyl Acetal | p-TsOH | Toluene | 4-8 | 85-95 (Estimated) | General Procedure |
| 1,2-Propanediol | Phenylacetaldehyde | Montmorillonite K10 | Toluene | 6 | 88-93 | [3] |
| (2R,3R)-Butane-2,3-diol | Phenylacetaldehyde | p-TsOH | Benzene | 12 | ~90 | General Procedure |
Table 2: Deprotection of this compound Derivatives
| Substrate | Deprotection Method | Reagents | Solvent | Time | Yield (%) | Reference |
| This compound | Acidic Hydrolysis | PPTS, H2O | Acetone | 2-4 h | >90 (Estimated) | [2] |
| 2-Phenyl-1,3-dioxolane | Acidic Hydrolysis | NaBArF4 | Water | 5 min | Quantitative | [4] |
| Benzylidene Acetal | Reductive Cleavage | DIBAL-H | CH2Cl2 | 1-3 h | 80-95 | General Procedure |
| Benzylidene Acetal | Reductive Cleavage | LiAlH4/AlCl3 | Et2O/CH2Cl2 | 0.5-2 h | 85-98 | General Procedure |
Conclusion
The this compound protecting group offers a reliable and versatile strategy for the protection of 1,2-diols in organic synthesis. Its stability to a wide range of reaction conditions, coupled with the availability of both hydrolytic and reductive deprotection methods, provides chemists with significant flexibility in the design of complex synthetic routes. The protocols and data presented herein serve as a practical guide for the effective implementation of this protecting group strategy in research and development settings.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the large-scale synthesis and purification of 2-Benzyl-1,3-dioxolane, an important intermediate in the synthesis of fragrances and pharmaceuticals.[1][2] The protocols outlined below are based on established methods for acetal formation and purification, ensuring a high yield and purity of the final product.
Overview
This compound, also known as phenylacetaldehyde ethylene glycol acetal, is a colorless to pale yellow liquid with a pleasant, sweet odor.[1] It is synthesized via the acid-catalyzed reaction of phenylacetaldehyde and ethylene glycol. This process, known as acetalization, is a reversible reaction where water is removed to drive the equilibrium towards the product. For large-scale synthesis, azeotropic distillation is the preferred method for water removal.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, pleasant | [1] |
| Boiling Point | 118-120 °C at 10 mmHg | |
| Density | 1.096 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 5.15 (t, J=4.8 Hz, 1H, O-CH-O), 4.05-3.95 (m, 2H, O-CH₂), 3.90-3.80 (m, 2H, O-CH₂), 3.00 (d, J=4.8 Hz, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 129.5, 128.4, 126.6, 103.8, 65.1, 41.8 |
| IR (KBr, cm⁻¹) | 3065, 3030, 2955, 2885, 1495, 1455, 1220, 1130, 1040, 945, 740, 700 |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺, 5), 119 (10), 91 (100), 77 (8), 65 (15) |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is designed for a large-scale synthesis yielding a high purity product.
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, and Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add phenylacetaldehyde, ethylene glycol, and toluene. The amount of toluene should be sufficient to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification by Fractional Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gradually.
-
Fraction Collection: Collect the fraction that distills at 118-120 °C under a vacuum of 10 mmHg.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A typical yield for this synthesis and purification is in the range of 85-95%.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed reaction of phenylacetaldehyde and ethylene glycol.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Overcoming side reactions in 2-Benzyl-1,3-dioxolane synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-benzyl-1,3-dioxolane from phenylacetaldehyde and ethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a reversible acid-catalyzed acetalization reaction. Phenylacetaldehyde reacts with ethylene glycol in the presence of an acid catalyst to form the five-membered cyclic acetal, this compound, with the concurrent formation of water. To drive the reaction to completion, the water byproduct must be continuously removed from the reaction mixture.
Q2: Why is my phenylacetaldehyde starting material viscous and discolored?
A2: Phenylacetaldehyde is notoriously unstable due to the high reactivity of the aldehyde group and the lability of the benzylic alpha-protons. It is prone to spontaneous polymerization and aldol condensation upon standing, even without a catalyst, leading to a viscous, often yellowish, appearance. For best results, it is recommended to use freshly distilled or recently purchased phenylacetaldehyde.
Q3: What types of acid catalysts are suitable for this reaction?
A3: A range of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and solid acid catalysts like acidic resins (e.g., Amberlyst-15) or clays (e.g., Montmorillonite K10). The choice of catalyst can significantly impact reaction rate and the prevalence of side reactions. Milder, solid acid catalysts often simplify workup and can improve selectivity.
Q4: How critical is water removal, and what are the best methods?
A4: Water removal is critical. Since the reaction is an equilibrium, the presence of water will drive it back towards the starting materials, significantly reducing the yield. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. Alternatively, chemical desiccants such as activated molecular sieves (3Å or 4Å) can be used, particularly for smaller-scale reactions or when heating is undesirable.
Q5: What are the primary side reactions I should be aware of?
A5: The main side reactions originate from the instability of phenylacetaldehyde under acidic conditions. These include:
-
Acid-catalyzed Polymerization: Phenylacetaldehyde can rapidly form a polymer, resulting in a thick, difficult-to-stir residue and low yields of the desired product.
-
Acid-catalyzed Aldol Condensation: The enol or enolate of phenylacetaldehyde can attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. This is a significant pathway for impurity generation.
-
Reversion (Hydrolysis): During aqueous workup, if the acid catalyst is not properly neutralized, the this compound product can hydrolyze back to phenylacetaldehyde and ethylene glycol.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed (TLC/GC analysis shows only starting materials). | 1. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration. | 1. Use a fresh batch of catalyst. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| 2. Ineffective Water Removal: Water is not being efficiently removed, preventing the equilibrium from shifting towards the product. | 2. Ensure the Dean-Stark trap is filling correctly and that the solvent is refluxing vigorously enough to carry over water. If using molecular sieves, ensure they are freshly activated and used in sufficient quantity. | |
| 3. Low Reaction Temperature: The reaction temperature may be too low for the chosen catalyst and solvent system. | 3. Increase the reaction temperature to ensure efficient azeotropic removal of water. For toluene, the reflux temperature should be around 110-111°C. | |
| Reaction starts but stalls or yields are consistently poor. | 1. Reversible Reaction Dominates: Equilibrium is reached but favors the starting materials due to residual water. | 1. Check for leaks in the glassware setup that could allow atmospheric moisture to enter. Ensure the solvent is anhydrous. |
| 2. Catalyst Degradation: The catalyst may be degrading under the reaction conditions. | 2. Consider switching to a more robust solid acid catalyst like Amberlyst-15, which can be easily filtered off. |
Problem 2: Formation of a Viscous, Insoluble Residue (Polymerization)
| Symptom | Possible Cause | Recommended Solution |
| The reaction mixture becomes thick, dark, and difficult to stir. | 1. Phenylacetaldehyde Polymerization: The starting aldehyde is polymerizing under the acidic conditions. | 1. Use a Milder Catalyst: Strong acids like H₂SO₄ are more likely to induce polymerization. Switch to p-TsOH or a solid acid catalyst. See Table 1 for an illustrative comparison. |
| 2. Control Temperature: Avoid excessively high temperatures. While reflux is necessary for water removal, prolonged heating can promote polymerization. Monitor the reaction and stop once water evolution ceases. | ||
| 3. Slow Addition of Aldehyde: Add the phenylacetaldehyde slowly to the heated mixture of ethylene glycol, catalyst, and solvent to keep its instantaneous concentration low. | ||
| 4. Use High-Quality Aldehyde: Ensure the phenylacetaldehyde is fresh and colorless. If in doubt, distill it immediately before use. |
Problem 3: Product is Impure After Workup
| Symptom | Possible Cause | Recommended Solution |
| GC/MS or NMR analysis shows significant byproducts. | 1. Aldol Condensation: The acidic conditions have catalyzed the self-condensation of phenylacetaldehyde. | 1. Lower Reaction Temperature: If feasible with the chosen solvent, reducing the temperature can disfavor the aldol reaction. |
| 2. Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Excess acid can accelerate side reactions. See Table 2 for illustrative effects. | ||
| 2. Incomplete Reaction: The impurity is unreacted phenylacetaldehyde. | 2. Increase the reaction time or check the efficiency of water removal. Consider adding a slight excess (1.1-1.2 equivalents) of ethylene glycol. | |
| 3. Hydrolysis During Workup: The product has partially reverted to starting materials during the workup phase. | 3. Before any aqueous wash, thoroughly neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. |
Data Presentation
Disclaimer: The following data is illustrative, based on established chemical principles for acetalization and known side reactions of phenylacetaldehyde. Actual results will vary based on specific experimental conditions, purity of reagents, and scale.
Table 1: Illustrative Comparison of Acid Catalysts
| Catalyst (2 mol%) | Reaction Time (Toluene, Reflux) | Yield of this compound (%) | Polymer/Aldol Byproducts (%) | Workup Complexity |
| H₂SO₄ | 2 hours | 35-50% | >40% | High (Neutralization required) |
| p-TsOH | 4-6 hours | 75-85% | 10-20% | Medium (Neutralization required) |
| Amberlyst-15 | 6-8 hours | 80-90% | <10% | Low (Simple filtration) |
| Montmorillonite K10 | 8-10 hours | 70-80% | <15% | Low (Simple filtration) |
Table 2: Illustrative Effect of Reaction Conditions using p-TsOH
| Temperature | p-TsOH (mol%) | Reaction Time | Yield of this compound (%) | Polymer/Aldol Byproducts (%) |
| 80°C | 2 | 12 hours | ~60% (Incomplete water removal) | ~10% |
| 110°C (Reflux) | 0.5 | 10 hours | ~70% | ~5% |
| 110°C (Reflux) | 2 | 5 hours | ~85% | ~15% |
| 110°C (Reflux) | 5 | 3 hours | ~80% | >20% |
Visualizations
Reaction Pathway and Side Reactions
Troubleshooting Workflow
Experimental Protocol
Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
Materials:
-
Phenylacetaldehyde (freshly distilled, colorless liquid)
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and free of moisture.
-
Charging the Flask: To the round-bottom flask, add toluene (approx. 2 mL per mmol of phenylacetaldehyde), ethylene glycol (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Initiating the Reaction: Begin stirring and heat the mixture to reflux using a heating mantle. Allow the toluene to reflux and fill the Dean-Stark trap.
-
Addition of Aldehyde: Once the solvent is refluxing steadily, add freshly distilled phenylacetaldehyde (1.0 equivalent) dropwise to the mixture over 15-20 minutes.
-
Reaction Monitoring: Continue heating at reflux, and monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction can also be monitored by TLC or GC analysis. The reaction is typically complete when no more water is collected (usually 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution and shake. Vent frequently. Continue adding NaHCO₃ solution until the aqueous layer is confirmed to be neutral or slightly basic (pH 7-8) with pH paper.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield this compound as a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 115-120 °C at 12 mmHg).
Characterization:
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see characteristic peaks for the dioxolane protons (a multiplet around 3.8-4.0 ppm), the methylene bridge protons (a doublet), and the phenyl group protons.
-
GC-MS: Use gas chromatography-mass spectrometry to assess purity and identify any potential side products by their fragmentation patterns. Unreacted phenylacetaldehyde and the aldol condensation product are the most likely impurities.
How to improve the yield of 2-Benzyl-1,3-dioxolane formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Benzyl-1,3-dioxolane formation.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions. This guide addresses the most common issues and provides systematic solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step & Rationale |
| Inefficient Water Removal | The formation of this compound is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (phenylacetaldehyde and ethylene glycol), thereby reducing the yield. Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or benzene to continuously remove water as it forms. Ensure the apparatus is set up correctly and the solvent is refluxing at a rate sufficient for efficient water collection. Alternatively, chemical dehydrating agents such as molecular sieves (4Å) can be added directly to the reaction mixture. |
| Inactive or Insufficient Catalyst | An acid catalyst is essential for this reaction. If the catalyst is old, hydrated, or used in an insufficient amount, the reaction rate will be significantly reduced. Solution: Use a fresh, anhydrous acid catalyst. p-Toluenesulfonic acid (p-TSA) is a commonly used, effective, and easy-to-handle solid catalyst.[1] If the reaction is sluggish, a small additional amount of the catalyst can be added. For substrates sensitive to strong acids, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative. |
| Suboptimal Reaction Temperature | The reaction temperature must be high enough to facilitate the azeotropic removal of water but not so high as to promote side reactions. Solution: When using toluene as the azeotropic solvent, maintain a reflux temperature that allows for the efficient collection of the water-toluene azeotrope (boiling point ~85°C). Excessively high temperatures can lead to the polymerization of phenylacetaldehyde. |
| Poor Quality of Reagents | Impurities in the starting materials can interfere with the reaction. Phenylacetaldehyde is prone to oxidation to phenylacetic acid and can also undergo aldol condensation. Solution: Use freshly distilled phenylacetaldehyde and anhydrous ethylene glycol. Ensure the solvent is dry. |
Issue 2: Presence of Significant Impurities in the Product
| Possible Side Reaction | Mitigation Strategy |
| Acid-Catalyzed Polymerization of Phenylacetaldehyde | Phenylacetaldehyde can polymerize in the presence of acid, especially at elevated temperatures, leading to the formation of dark, tarry substances. Solution: Use a catalytic amount of a milder acid catalyst like p-TSA (0.1-1 mol%). Maintain the lowest effective temperature for water removal and avoid prolonged reaction times after the starting material has been consumed. |
| Formation of Ethylene Glycol Oligomers | Ethylene glycol can self-condense to form diethylene glycol and other oligomers under strongly acidic conditions and high temperatures. Solution: Use a mild acid catalyst such as p-TSA and control the reaction temperature to avoid excessive heating.[1] |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of phenylacetaldehyde and ethylene glycol in the final product. Solution: Ensure efficient water removal to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TCC) or Gas Chromatography (GC) and extend the reaction time if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the formation of this compound?
A: With optimized conditions, including the use of an effective acid catalyst and efficient water removal, yields for the acetalization of aldehydes with ethylene glycol are typically in the moderate to excellent range (60-95%).[1]
Q2: Which acid catalyst is most effective for this reaction?
A: p-Toluenesulfonic acid (p-TSA) is a highly effective and commonly used catalyst for acetal formation. It is a solid, which makes it easier to handle than liquid acids like sulfuric acid, and it is less likely to cause charring.[1] Other catalysts such as Montmorillonite K10, a type of clay, have also been shown to be effective in similar condensation reactions, often with the advantage of being easily filtered off after the reaction.
Q3: How can I monitor the progress of the reaction?
A: The most straightforward method is to monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected. Additionally, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting materials (phenylacetaldehyde).
Q4: What is the best work-up procedure to purify this compound?
A: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Q5: My NMR spectrum shows unreacted phenylacetaldehyde. What went wrong?
A: This indicates an incomplete reaction. The most likely causes are insufficient water removal, an inactive or insufficient amount of catalyst, or an inadequate reaction time. Review the troubleshooting guide for solutions to these issues.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and corresponding yields for the synthesis of this compound and analogous compounds. This data is intended to provide a comparative overview to aid in reaction optimization.
Table 1: Effect of Catalyst on Dioxolane Synthesis
| Aldehyde | Diol | Catalyst | Solvent | Conditions | Yield (%) |
| Phenylacetaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | 60-95% (expected)[1] |
| Salicylaldehyde | Various less hindered diols | Montmorillonite K10 | Toluene | Reflux | 88-93% |
| Salicylaldehyde | Various sterically hindered diols | Montmorillonite K10 | Toluene | Reflux | 45-61% |
Note: The yield for this compound with p-TSA is an expected range based on typical acetalization reactions, as specific literature values were not available.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using p-Toluenesulfonic Acid
This protocol describes a standard procedure for the acid-catalyzed synthesis of this compound with azeotropic removal of water.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 - 1 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add phenylacetaldehyde and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the phenylacetaldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway and Key Factors
Caption: General reaction pathway for the acid-catalyzed formation of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of 2-Benzyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Benzyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities in crude this compound typically include:
-
Unreacted Starting Materials: Phenylacetaldehyde and ethylene glycol may be present if the condensation reaction did not proceed to completion.[1]
-
Hydrolysis Products: The dioxolane ring can be susceptible to acid-catalyzed hydrolysis, reverting the compound to phenylacetaldehyde and ethylene glycol, particularly in the presence of water.[1][2]
-
Side-Reaction Products: Phenylacetaldehyde can undergo self-condensation (aldol condensation) or oxidation to phenylacetic acid under certain conditions.
-
Solvent Residues: Solvents used in the synthesis, such as toluene, may remain in the crude product.[3]
Q2: Which purification techniques are most effective for this compound?
The most commonly employed and effective purification techniques for this compound are:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities.[1] A short path distillation apparatus (Kugelrohr) is also recommended.[1]
-
Preparative Gas Chromatography (GC): This technique can be used to achieve very high purity.[1]
-
Column Chromatography: This is useful for separating the product from impurities with different polarities.[3][4]
Q3: Is this compound stable to acidic and basic conditions?
This compound is an acetal and, as such, is sensitive to acidic conditions which can catalyze its hydrolysis back to the starting aldehyde and diol.[2] It is generally stable to basic conditions, and washing with a base like 1M NaOH is a recommended step in its purification to remove acidic impurities.[1]
Troubleshooting Guides
Low Yield After Synthesis and Work-up
Problem: The yield of this compound is significantly lower than expected after the initial synthesis and aqueous work-up.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Ensure the complete removal of water during the reaction, for example, by using a Dean-Stark apparatus.[2] - Consider using a suitable acid catalyst like p-toluenesulfonic acid.[2] |
| Hydrolysis during Work-up | - Avoid acidic conditions during the aqueous work-up. - Neutralize any acid catalyst thoroughly with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before extraction. |
| Product Loss during Extraction | - this compound is soluble in many organic solvents but has low solubility in water.[5] - Ensure efficient extraction by using an appropriate organic solvent (e.g., dichloromethane, diethyl ether) and performing multiple extractions.[1][5] |
Issues During Distillation
Problem: The purified product after distillation is still impure, or decomposition occurs.
| Potential Cause | Suggested Solutions |
| Co-distillation with Impurities | - If impurities have boiling points close to the product, consider using fractional distillation for better separation. - Ensure the vacuum is stable and low enough to reduce the boiling point and prevent thermal decomposition. The boiling point is reported as 115-120 °C at 12 mmHg.[6][7] |
| Thermal Decomposition | - Use a high vacuum to lower the distillation temperature. - A short path distillation apparatus (Kugelrohr) can minimize the residence time at high temperatures.[1] |
| Acid-catalyzed Hydrolysis | - Ensure all acidic residues are removed before distillation by washing with a basic solution (e.g., 1M NaOH) and drying thoroughly.[1] |
Challenges in Chromatographic Purification
Problem: Poor separation of this compound from impurities during column chromatography.
| Potential Cause | Suggested Solutions |
| Inappropriate Solvent System | - Use thin-layer chromatography (TLC) to determine the optimal solvent system (mobile phase) that provides good separation between the product and impurities.[4] - A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point.[3] |
| Co-elution of Impurities | - If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel). - Preparative gas chromatography may be a more effective alternative for separating closely related compounds.[1] |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
This protocol is based on a standard method for the purification of this compound.[1]
-
Dissolution: Dissolve the crude this compound in dichloromethane (CH₂Cl₂).
-
Basic Wash: Transfer the solution to a separatory funnel and wash thoroughly with 1M sodium hydroxide (NaOH) solution to remove any acidic impurities.
-
Water Wash: Wash with water to remove any remaining NaOH.
-
Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
Vacuum Distillation: Purify the resulting oil by vacuum distillation. A short path distillation apparatus (Kugelrohr) is recommended. Collect the fraction boiling at 115-120 °C at 12 mmHg.[6][7]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent and load it onto the column.
-
Elution: Elute the column with an appropriate mobile phase, determined by TLC analysis (e.g., a gradient of hexane and ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6][8] |
| Appearance | Clear colorless to pale yellow liquid | [1][9] |
| Boiling Point | 115-120 °C at 12 mmHg | [6][7] |
| Refractive Index (n20/D) | 1.520 - 1.523 | [6][7] |
| Purity (by GC) | 98 - 100% | [6][7] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. This compound | 101-49-5 [chemicalbook.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
Stability of 2-Benzyl-1,3-dioxolane under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-benzyl-1,3-dioxolane under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: this compound, as a cyclic acetal, is generally unstable under acidic conditions and will undergo hydrolysis to yield phenylacetaldehyde and ethylene glycol. The rate of this hydrolysis is highly dependent on the pH of the solution, with faster degradation observed at lower pH values. It is relatively stable in the absence of water, but the presence of even catalytic amounts of acid in an aqueous environment can lead to significant cleavage.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The acid-catalyzed hydrolysis of this compound yields phenylacetaldehyde and ethylene glycol. The reaction is reversible, but in the presence of a large excess of water, the equilibrium favors the formation of the aldehyde and the diol.
Q3: Is this compound stable under basic conditions?
A3: Yes, this compound is generally stable under basic and nucleophilic conditions. Cyclic acetals are known to be robust in the presence of bases, making them useful as protecting groups for carbonyls during reactions involving bases or nucleophiles. For instance, a common purification procedure for this compound involves washing with 1M NaOH to remove acidic impurities, indicating its stability to strong aqueous base.[1]
Q4: Can I use this compound as a protecting group in my multi-step synthesis?
A4: Yes, the 1,3-dioxolane moiety is a widely used protecting group for aldehydes and ketones. Its stability in basic, neutral, and some oxidative/reductive conditions, combined with its lability in acid, allows for selective protection and deprotection strategies in complex syntheses.
Troubleshooting Guides
Issue 1: Unexpected deprotection of this compound during a reaction.
| Possible Cause | Suggested Solution |
| Trace acidic impurities in reagents or solvents. | Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Consider passing solvents through a column of activated alumina or distillation from a suitable drying agent. |
| Formation of acidic byproducts during the reaction. | Monitor the pH of the reaction mixture. If acidic byproducts are unavoidable, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the acid as it forms. |
| Use of Lewis acid catalysts. | Be aware that Lewis acids can also catalyze the cleavage of acetals. If a Lewis acid is required, consider using milder conditions (lower temperature, shorter reaction time) or exploring alternative catalysts. |
| Hydrolysis during aqueous workup. | If an aqueous workup is necessary, ensure it is performed under neutral or basic conditions. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to wash the organic layer. |
Issue 2: Incomplete or slow deprotection of this compound.
| Possible Cause | Suggested Solution |
| Insufficient acid catalyst. | Increase the concentration of the acid catalyst. A range of acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid can be used. |
| Inadequate water concentration. | Hydrolysis requires water as a reagent. Ensure that sufficient water is present in the reaction mixture. Using a mixture of an organic solvent (like acetone or THF) and aqueous acid is a common practice. |
| Low reaction temperature. | Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction closely to avoid decomposition of the desired product. |
| Two-phase system with poor mixing. | Vigorous stirring is necessary to ensure efficient contact between the substrate and the aqueous acid phase, especially if the substrate has low solubility in the aqueous layer. |
Data Presentation
Table 1: Half-lives of various 2-substituted-1,3-dioxolanes under acidic conditions (pH 5.0).
| 2-Substituent | Half-life (t½) at pH 5.0 | Relative Stability |
| Benzyl (inferred) | ~ hours | Moderate |
| Phenyl | ~ 5 minutes | Low |
| p-Methoxyphenyl | < 1 minute | Very Low |
| p-Nitrophenyl | ~ 30 minutes | High |
| Methyl | > 24 hours | Very High |
Note: The data for the benzyl substituent is an estimation based on the electronic effects of the benzyl group being intermediate between an alkyl and a phenyl group. The other data points are derived from studies on substituted benzylidene acetals.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of this compound
Objective: To cleave the 1,3-dioxolane protecting group to yield phenylacetaldehyde.
Materials:
-
This compound
-
Acetone (or THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or THF (e.g., 10 mL per gram of substrate).
-
Add 1M HCl (e.g., 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenylacetaldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound
Objective: To protect phenylacetaldehyde as its 1,3-dioxolane acetal.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene (or benzene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add phenylacetaldehyde (1 equivalent), ethylene glycol (1.1-1.5 equivalents), a catalytic amount of p-TsOH (e.g., 0.01-0.05 equivalents), and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction. Monitor by TLC or GC if desired.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Stability of this compound under basic conditions.
References
Technical Support Center: The 2-Benzyl-1,3-dioxolane Protecting Group
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the 2-benzyl-1,3-dioxolane group in their synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of the this compound protecting group.
Issue 1: Incomplete or sluggish deprotection.
-
Possible Cause: The chosen cleavage condition (e.g., acidic hydrolysis, hydrogenolysis) may not be optimal for the specific substrate or may be too mild. The stability of the this compound can be influenced by the overall molecular structure.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS and prolong the reaction time or cautiously increase the temperature.
-
Stronger Acidic Conditions: If using acidic hydrolysis, consider a stronger acid or a higher concentration. However, be mindful of potential side reactions with other acid-sensitive functional groups in the molecule.[1][2]
-
Optimize Hydrogenolysis Conditions: For hydrogenolysis, ensure the catalyst is active. A fresh batch of catalyst, an increase in catalyst loading, or higher hydrogen pressure might be necessary.[3] For catalytic transfer hydrogenation, ensure the hydrogen donor is appropriate and used in sufficient excess.[1][2]
-
Consider Alternative Cleavage Methods: If one method consistently fails, switching to an orthogonal strategy can be effective. For instance, if acidic conditions are not tolerated, hydrogenolysis is a viable alternative.[3][4]
-
Issue 2: Formation of unwanted byproducts.
-
Possible Cause: Side reactions can occur due to the presence of other functional groups that are sensitive to the deprotection conditions. For example, acidic conditions can lead to hydrolysis of other esters or ethers, while reductive cleavage might affect double bonds or nitro groups.[1][5]
-
Troubleshooting Steps:
-
Chemoselectivity Review: Carefully assess the compatibility of all functional groups in your molecule with the chosen deprotection method.
-
Milder Conditions: Employ milder deprotection reagents. For instance, using a weaker acid or performing the reaction at a lower temperature can enhance selectivity.[6] Catalytic transfer hydrogenation is often considered a milder alternative to traditional hydrogenation with H₂ gas.[1][2]
-
Orthogonal Protecting Group Strategy: In complex syntheses, employing a range of protecting groups that can be removed under different conditions (orthogonal strategy) is crucial to avoid unwanted side reactions.[7]
-
Issue 3: Regioselectivity issues in reductive opening.
-
Possible Cause: Reductive cleavage of benzylidene acetals can sometimes yield a mixture of two regioisomeric benzyl ethers instead of the desired diol. The regioselectivity is influenced by the reagents, substrate structure, and reaction conditions.
-
Troubleshooting Steps:
-
Choice of Reagent: Certain reagents are known to favor the formation of one regioisomer over the other. For instance, the use of specific Lewis acids in combination with a reducing agent can control the regioselectivity of the cleavage.[8]
-
Screening Reaction Conditions: Systematically screen different temperatures, solvents, and reducing agents to optimize the regioselectivity for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound group stable?
A: The this compound group is generally stable under basic, nucleophilic, and many oxidative and reductive conditions.[9] It is, however, labile to acidic conditions.[2][10]
Q2: What are the most common methods for cleaving a this compound group?
A: The most common methods are acidic hydrolysis and hydrogenolysis.[2][3]
-
Acidic Hydrolysis: This is a widely used method, but care must be taken if other acid-sensitive groups are present.[10]
-
Hydrogenolysis: This method involves the use of hydrogen gas (H₂) or a hydrogen donor (catalytic transfer hydrogenation) in the presence of a palladium catalyst (e.g., Pd/C). It is a milder alternative to acidic hydrolysis and is often used when acid-sensitive functionalities are present.[1][2][5]
-
Lewis Acid-Catalyzed Cleavage: Various Lewis acids can also effect the cleavage of benzylidene acetals, sometimes offering improved selectivity.[6][8][11]
Q3: Can I selectively cleave a this compound in the presence of other protecting groups?
A: Yes, this is a key advantage of using protecting groups. The this compound can be cleaved under conditions that leave other groups intact. For example, hydrogenolysis of a this compound can be performed without affecting silyl ethers or acetates.[12] Conversely, acid-labile groups like silyl ethers might be cleaved along with the dioxolane under acidic conditions. Careful planning of your protecting group strategy is essential.[7]
Q4: My reaction is complete, but I'm having trouble with the work-up. Any suggestions?
A: Work-up issues can arise, especially with polar diol products.
-
Catalyst Removal: For hydrogenolysis reactions, ensure complete removal of the palladium catalyst by filtration through a pad of celite.
-
Aqueous Extraction: If your product is water-soluble, multiple extractions with an appropriate organic solvent will be necessary. Sometimes, saturating the aqueous layer with sodium chloride can help to "salt out" the product into the organic phase.
-
Chromatography: Purification by column chromatography is often required to isolate the pure diol.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the cleavage of benzylidene acetals, which are structurally analogous to the this compound group.
Table 1: Acidic Hydrolysis Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| Er(OTf)₃ (5 mol%) | Acetonitrile | Room Temp | 1-2 h | 90-98 | [6] |
| SnCl₄ (catalytic) | CH₂Cl₂/H₂O | Room Temp | 5 min | ~95 | [13] |
| Ce(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | Varies | High | [10] |
| p-TsOH | Acetone/H₂O | Reflux | 1-4 h | Varies | [10] |
Table 2: Hydrogenolysis Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| 10% Pd/C | H₂ (gas) | Methanol/Ethanol | Room Temp | 1-24 h | High | [1] |
| 10% Pd/C | Triethylsilane | Methanol | Room Temp | 0.5-1 h | 90-98 | [1][2][9] |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | 1-5 h | High | [5] |
| Pd/C (low loading) | H₂ (transfer) | Varies | Varies | Short | High | [14] |
Experimental Protocols
Protocol 1: Cleavage via Catalytic Transfer Hydrogenolysis
-
To a solution of the this compound derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.[9]
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[9]
-
Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate them under reduced pressure.
-
If necessary, purify the residue by silica gel column chromatography to yield the deprotected diol.[9]
Protocol 2: Cleavage via Acidic Hydrolysis with Erbium (III) Triflate
-
Dissolve the this compound derivative (1.0 mmol) in acetonitrile (5 mL).
-
Add Erbium (III) triflate (Er(OTf)₃, 0.05 mmol, 5 mol%) to the solution.[6]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if required.
Visualizations
Caption: Troubleshooting workflow for the cleavage of the this compound group.
Caption: Major deprotection pathways for the this compound group.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. may.chem.uh.edu [may.chem.uh.edu]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Truly Catalytic and Chemoselective Cleavage of Benzylidene Acetal with Phosphomolybdic Acid Supported on Silica Gel | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for selective protection with 2-Benzyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the selective protection of diols. While the query specified 2-benzyl-1,3-dioxolane, the protection of diols is most commonly achieved using the closely related and well-documented benzylidene acetals , formed from benzaldehyde and a diol. Phenylacetaldehyde is the precursor to this compound and follows the same reaction principles. This guide will focus on the formation and cleavage of these versatile protecting groups.
Troubleshooting Guide
Question: I am getting a low yield for my protection reaction. What are the common causes and how can I improve it?
Answer: Low yields in benzylidene acetal formation are often due to incomplete reaction or decomposition of starting material. Here are the primary factors to consider:
-
Inefficient Water Removal: The formation of the acetal is an equilibrium reaction.[1][2] Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: While p-toluenesulfonic acid (p-TsOH) or 10-camphorsulfonic acid (CSA) are common, they can sometimes require long reaction times.[3] For a more rapid and often cleaner reaction, consider using a Lewis acid like copper(II) triflate (Cu(OTf)₂), which can complete the reaction within an hour at room temperature.[3]
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating may be required, especially with less reactive diols.
-
Question: My reaction is not selective. I am getting a mixture of protected products on my polyol substrate. How can I improve selectivity?
Answer: Achieving regioselectivity is a common challenge when multiple diols are present. The selectivity is governed by thermodynamic and kinetic factors.
-
Thermodynamic vs. Kinetic Control: Benzylidene acetals preferentially form six-membered rings (from 1,3-diols) under thermodynamic control due to their greater stability.[4] Five-membered rings (from 1,2-diols) may form faster under kinetic control.
-
Solution: To favor the thermodynamic product (e.g., a 4,6-O-benzylidene acetal on a pyranoside), allow the reaction to run for a longer time or at a slightly elevated temperature to ensure equilibrium is reached.[3]
-
-
Catalyst Choice: The catalyst can influence selectivity.
-
Solution: For mannoside substrates, using Cu(OTf)₂ as a catalyst has been shown to selectively yield the 4,6-O-benzylidene product, whereas catalysts like CSA or p-TsOH might produce a mixture of 2,3-O- and 4,6-O-protected compounds.[3]
-
Question: I am having trouble deprotecting the benzylidene acetal without affecting other acid-sensitive groups in my molecule. What are my options?
Answer: While acidic hydrolysis is a standard deprotection method, several milder and more selective options are available.
-
Reductive Cleavage: This method not only removes the acetal but can also be controlled to yield a single benzyl ether, offering a route to selectively protect one hydroxyl group.
-
Solution: Use reagents like triethylsilane (Et₃SiH) with an activator. For example, Et₃SiH and molecular iodine offer a fast and chemoselective deprotection that is compatible with many other functional groups.[5] Other systems like diisobutylaluminium hydride (DIBAL-H) or borane reagents can also be used, with the choice of reagent influencing which hydroxyl group is ultimately benzylated.[6]
-
-
Mild Lewis Acids: Some Lewis acids can catalyze the cleavage under nearly neutral conditions.
-
Solution: Erbium(III) triflate (Er(OTf)₃) in wet nitromethane is an efficient and gentle catalyst for deprotection.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a benzylidene acetal protecting group? A1: Benzylidene acetals are primarily used to protect 1,2- and 1,3-diols, particularly cis-diols, in polyol-containing molecules like carbohydrates.[1] This protection prevents the diol from reacting during subsequent synthetic steps such as oxidation or reactions with nucleophiles.[7]
Q2: How stable are benzylidene acetals? A2: They are generally stable to basic, nucleophilic, and various reductive and oxidative conditions.[1] However, they are labile to acidic conditions.[4][8]
Q3: Can I selectively protect a 1,3-diol over a 1,2-diol? A3: Yes, benzylidene acetals have a thermodynamic preference for forming the more stable six-membered 1,3-dioxane ring over the five-membered 1,3-dioxolane ring.[4] Running the reaction under equilibrium conditions will favor the 1,3-diol protection.
Q4: How is the benzylidene acetal formed? A4: The formation is an acid-catalyzed reaction between a diol and benzaldehyde (or a derivative like benzaldehyde dimethyl acetal).[1] The mechanism involves the formation of a hemiacetal intermediate, followed by the elimination of water to form the cyclic acetal.[1]
Data Presentation
The following tables summarize typical reaction conditions for the protection of diols as benzylidene acetals and their subsequent deprotection.
Table 1: Reaction Conditions for Benzylidene Acetal Formation
| Substrate (Diol) | Benzaldehyde Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | Benzaldehyde | p-TsOH | Benzene | Reflux | 4 | 85 |
| 1,2-Hexanediol | Benzaldehyde | CSA | Toluene | Reflux | 6 | 90 |
| D-Mannitol | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | RT | 1 | 92 |
| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | RT | 1 | 88 |
| Propane-1,3-diol | Benzaldehyde | Dowex 50WX8 | CH₂Cl₂ | RT | 0.5 | 95 |
Table 2: Conditions for Deprotection of Benzylidene Acetals
| Protected Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| 4,6-O-Benzylidene-α-D-glucoside | 80% Acetic Acid | Water | 80 | 2 h | 95 |
| Generic Benzylidene Acetal | Er(OTf)₃ | Wet Nitromethane | RT | 15 min | >90 |
| Carbohydrate Benzylidene Acetal | I₂ (0.2 eq), Et₃SiH (1.5 eq) | Acetonitrile | 0-5 | 10-30 min | 85-95 |
| Generic Benzylidene Acetal | 10% Pd/C, H₂ (1 atm) | Methanol | RT | 1-3 h | >90 |
Experimental Protocols
Protocol 1: Selective Protection of a Diol using Cu(OTf)₂
This protocol describes an efficient method for benzylidene acetal formation at room temperature.[3]
Materials:
-
Substrate diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.05–0.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substrate diol (1.0 mmol) in anhydrous acetonitrile (10 mL). If the diol is not fully soluble, sonication can be applied during the reaction.
-
Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzylidene acetal.
Protocol 2: Reductive Deprotection (Cleavage) using Iodine and Triethylsilane
This protocol provides a rapid and mild method for the regioselective reductive opening of benzylidene acetals.[5]
Materials:
-
Benzylidene acetal-protected substrate (1.0 mmol)
-
Triethylsilane (Et₃SiH) (1.5 mmol)
-
Iodine (I₂) (0.2 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
Procedure:
-
Dissolve the benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylsilane (1.5 mmol) to the solution.
-
Dropwise, add a solution of iodine (0.2 mmol) in acetonitrile to the reaction mixture.
-
Stir the reaction at 0–5 °C for 10–30 minutes, monitoring by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution until the brown color of the iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by silica gel column chromatography if necessary.
Visualizations
Caption: Logical workflow for diol protection and deprotection.
Caption: Mechanism of acid-catalyzed benzylidene acetal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzylidene Acetals [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: 2-Benzyl-1,3-dioxolane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Benzyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction?
A1: Common impurities can originate from starting materials, side reactions, or product degradation. These include:
-
Unreacted Phenylacetaldehyde: Due to incomplete reaction. Phenylacetaldehyde is also prone to oxidation and self-condensation.[1]
-
Unreacted Ethylene Glycol: A polar impurity that is typically removed during aqueous workup.
-
Phenylacetic Acid: Formed from the oxidation of phenylacetaldehyde.[1]
-
Aldol Condensation Products: Phenylacetaldehyde can undergo self-condensation, especially under acidic or basic conditions.
-
Residual Acid Catalyst: Catalysts like p-toluenesulfonic acid or mineral acids used to promote acetal formation may remain.[2]
-
Water: A byproduct of the reaction that can shift the equilibrium back towards the starting materials through hydrolysis.[3][4]
Q2: My final product has a yellowish tint. What is the likely cause?
A2: A clear, colorless to pale yellow liquid is the expected appearance of pure this compound.[5][6] A more pronounced yellow or brownish color often indicates the presence of impurities, potentially polymeric byproducts from the degradation of phenylacetaldehyde.
Q3: Can I use column chromatography on silica gel to purify this compound?
A3: While possible, caution is advised. Acetals can be sensitive to acidic conditions and may decompose on standard silica gel.[3] If column chromatography is necessary, it is recommended to use deactivated silica gel (e.g., by treating with a base like triethylamine) and to perform the separation quickly.
Q4: How can I confirm the purity of my this compound?
A4: The most effective analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] GC-MS is excellent for quantifying volatile impurities, while NMR provides detailed structural information to confirm the desired product and identify any structural isomers or related impurities.[7]
Q5: What are the storage recommendations for purified this compound?
A5: To prevent hydrolysis, this compound should be stored in a tightly sealed container, protected from moisture and acidic vapors. Storing over a neutral drying agent like anhydrous potassium carbonate (K₂CO₃) can also be beneficial.
Troubleshooting Guides
The following table outlines common issues encountered during the purification of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield After Aqueous Workup | Hydrolysis of the acetal back to phenylacetaldehyde and ethylene glycol due to excess acid. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. Ensure the extraction solvent is dry. |
| Product is an Oil and Not a Crystalline Solid | This compound is a liquid at room temperature.[5][8] | This is the expected physical state. If you are attempting to form a solid derivative, such as a hydrochloride salt of a related amine, "oiling out" could be due to impurities depressing the melting point.[9][10] |
| Persistent Phenylacetaldehyde Impurity Detected by GC-MS | Incomplete reaction or hydrolysis during workup or storage. | Drive the reaction to completion by removing water (e.g., using a Dean-Stark apparatus).[3] During workup, ensure all acidic residues are neutralized. For storage, keep the product anhydrous. |
| Broad Peaks or Decomposition During GC Analysis | Acetal instability at high injector temperatures or on the GC column. | Use a lower injector temperature and a shorter, non-polar capillary column. Ensure the GC liner is clean and deactivated. |
| Product Decomposes During Distillation | Presence of acidic impurities catalyzing decomposition at high temperatures. | Wash the crude product with a dilute base (e.g., 1M NaOH) to remove any acidic residues before distillation.[5] |
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
This protocol is designed to remove water-soluble impurities such as ethylene glycol and residual acid catalyst.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1M Sodium Hydroxide (NaOH) solution to remove acidic impurities like phenylacetic acid.[5]
-
Deionized water.
-
Brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).[5] Avoid acidic drying agents like magnesium sulfate if residual water could lead to hydrolysis.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
This method is effective for separating the desired product from less volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation apparatus (Kugelrohr) for smaller quantities to minimize product loss.[5]
-
Pre-treatment: Ensure the crude product has been subjected to an aqueous workup to remove acidic impurities that could cause decomposition upon heating.
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Slowly reduce the pressure.
-
Begin heating the flask gently.
-
Collect the fraction that distills at the appropriate boiling point. The reported boiling point for this compound is 115-120 °C at 12 mmHg.[8]
-
Visual Guides
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 101-49-5 [chemicalbook.com]
- 6. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing the racemization of 2-Benzyl-1,3-dioxolane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 2-benzyl-1,3-dioxolane derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in this compound derivatives with a stereocenter at the C2 position?
A1: The primary cause of racemization at the C2 position of this compound derivatives is the presence of acid, which catalyzes the reversible formation and cleavage of the acetal.[1][2][3] Under acidic conditions, the dioxolane ring can open to form a resonance-stabilized carbocation intermediate.[2] This planar intermediate can then be attacked by the diol from either face, leading to a mixture of enantiomers and thus racemization. Even trace amounts of acid in solvents or on glassware can be sufficient to initiate this process over time.
Q2: Are this compound derivatives stable under basic conditions?
A2: Yes, 1,3-dioxolanes, as cyclic acetals, are generally stable under basic and nucleophilic conditions.[1][4] Racemization at the C2 position is not typically observed under basic conditions, as the mechanism for acetal cleavage requires protonation of one of the oxygen atoms to make it a good leaving group.[2][3] However, it is important to consider other functionalities in the molecule that might be base-labile.
Q3: Can the choice of diol used for the synthesis of the 1,3-dioxolane influence its stability against racemization?
A3: Yes, the structure of the diol can influence the stability of the resulting 1,3-dioxolane. For instance, 1,3-dioxanes (formed from 1,3-diols) are generally more stable than 1,3-dioxolanes (formed from 1,2-diols).[1][4] While this doesn't directly prevent the mechanism of racemization, a more stable ring system may have a higher energy barrier for ring opening, thus slowing down the rate of racemization under acidic conditions.
Q4: How can I monitor for racemization during my experiment?
A4: Racemization can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques can separate and quantify the enantiomers of your this compound derivative, allowing you to determine the enantiomeric excess (ee). A decrease in the ee over time or after a specific experimental step indicates that racemization is occurring.
Troubleshooting Guides
Issue 1: Racemization observed during synthesis.
| Possible Cause | Troubleshooting Step | Rationale |
| Excess or overly strong acid catalyst | Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH)). Use the minimum catalytic amount necessary. | Strong acids can accelerate the equilibrium between the acetal and the open-chain carbocation, promoting racemization.[1] |
| Prolonged reaction time at elevated temperatures | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature for a longer period. | Extended exposure to acidic conditions, especially at higher temperatures, increases the likelihood of racemization.[5] |
| Presence of water in the reaction mixture | Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a chemical drying agent like trimethyl orthoformate or molecular sieves.[1] | Water can participate in the hydrolysis of the acetal, facilitating the ring-opening that leads to racemization.[1] |
Issue 2: Racemization observed during workup or purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic workup conditions | Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Ensure all aqueous layers are pH neutral or slightly basic. | Residual acid from the reaction will continue to catalyze racemization during the workup process.[1] |
| Acidic silica gel during column chromatography | Use silica gel that has been neutralized by washing with a solution of triethylamine (e.g., 1% Et₃N in the eluent system). Alternatively, use a different stationary phase like alumina (basic or neutral). | Standard silica gel can be acidic and cause racemization of sensitive compounds on the column. |
| Use of protic solvents (e.g., methanol, ethanol) | Avoid protic solvents if possible, especially if trace acid is present. Opt for aprotic solvents like dichloromethane, ethyl acetate, or hexanes. | Protic solvents can facilitate proton transfer and contribute to the acidic environment that causes racemization. |
Issue 3: Racemization observed during storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Storage in non-neutral glassware | Store purified samples in glassware that has been rinsed with a mild base and dried thoroughly. | Acidic residues on glassware can lead to gradual racemization over time. |
| Exposure to acidic vapors in the lab environment | Store samples in well-sealed containers, potentially with a small amount of a non-volatile base like potassium carbonate at the bottom of the storage vial (if compatible). | The laboratory atmosphere can contain acidic vapors that may degrade acid-sensitive compounds. |
| Storage in solution | Store the compound neat (as a solid or oil) if possible. If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or below). | Storing in solution, especially in protic or potentially acidic solvents, can accelerate decomposition and racemization. |
Experimental Protocols
Protocol 1: Synthesis of Chiral this compound Derivatives with Minimal Racemization
This protocol is adapted from general procedures for acetal formation.[1][6]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the chiral benzylaldehyde derivative (1.0 equiv.), the desired diol (1.2 equiv.), and a non-polar solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.05 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the starting aldehyde spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding solid NaHCO₃ and stirring for 15 minutes. Filter the mixture and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a 1% triethylamine solution in the eluent.
-
Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC or SFC.
Protocol 2: Deprotection (Acetal Cleavage) with Minimal Racemization of Other Stereocenters
This protocol is for cleaving the dioxolane to regenerate the aldehyde without affecting other stereocenters in the molecule.
-
Setup: Dissolve the this compound derivative in a mixture of acetone and water (e.g., 9:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., PPTS).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a mild base (e.g., solid NaHCO₃). Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting aldehyde as necessary.
Visualizations
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the use of 2-Benzyl-1,3-dioxolane as a protecting group
Welcome to the Technical Support Center for the utilization of 2-Benzyl-1,3-dioxolane as a protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during its application in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound protecting group stable?
A1: The this compound protecting group, as a cyclic acetal, is generally robust under basic and nucleophilic conditions. It is also stable to many reducing agents and some oxidizing agents.[1][2]
Q2: What conditions will cleave the this compound protecting group?
A2: This protecting group is labile to acidic conditions.[1][2] The cleavage is an acid-catalyzed hydrolysis reaction that regenerates the diol and phenylacetaldehyde.
Q3: Are there any specific pitfalls to be aware of when using this protecting group?
A3: Yes, common pitfalls include incomplete protection or deprotection, and potential side reactions. Incomplete reactions are often due to the equilibrium nature of the acetal formation and hydrolysis.[3] Side reactions can include the cleavage of other acid-sensitive protecting groups during deprotection, or unwanted reactions on the benzyl group, such as hydrogenolysis under certain reductive conditions.[4]
Q4: How does the benzyl group affect the stability of the dioxolane ring compared to other substituents?
A4: The electronic nature of the substituent at the 2-position of the dioxolane ring influences its stability. The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes proceeds through a carboxonium ion intermediate. The benzyl group, being weakly electron-donating, can stabilize this intermediate, influencing the rate of hydrolysis.[1]
Q5: Can the this compound group be selectively removed in the presence of other protecting groups?
A5: Yes, its selective removal is a key advantage. Due to its lability to acid, it can be removed while base-labile or hydrogenation-labile protecting groups remain intact. Conversely, it is stable under conditions used to remove many other protecting groups (e.g., basic hydrolysis of esters, hydrogenolysis of benzyl ethers).
Troubleshooting Guides
Problem 1: Incomplete Formation of the this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield of protected product; starting diol remains. | Equilibrium not shifted towards product. | The formation of the acetal is a reversible reaction. Ensure efficient removal of water using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like triethyl orthoformate.[2] |
| Inefficient catalyst. | Use an appropriate Brønsted or Lewis acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth triflate.[2] | |
| Steric hindrance. | If the diol is sterically hindered, longer reaction times or a more reactive aldehyde equivalent, such as phenylacetaldehyde dimethyl acetal, may be required. | |
| Side products observed. | Polymerization of phenylacetaldehyde. | Add the phenylacetaldehyde slowly to the reaction mixture to keep its concentration low. Use a moderate amount of acid catalyst and control the reaction temperature. |
Problem 2: Incomplete Deprotection of the this compound
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after deprotection. | Equilibrium favors the acetal. | Deprotection is also an equilibrium process. Use a sufficient excess of water in the reaction mixture to drive the equilibrium towards the diol. |
| Insufficient acid catalyst or activity. | Increase the concentration of the acid catalyst or switch to a stronger acid. Gentle heating may also be necessary for more stable acetals. | |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Low yield of the desired diol. | Product instability. | If the deprotected diol is unstable under the reaction conditions, consider using milder acidic conditions (e.g., acetic acid in aqueous THF) or a buffered system. |
Problem 3: Unwanted Side Reactions During Synthesis
| Symptom | Side Reaction | Suggested Solution |
| Loss of other protecting groups. | Cleavage of other acid-sensitive groups. | If your molecule contains other acid-labile groups (e.g., silyl ethers, Boc groups), use milder deprotection conditions for the this compound, such as catalytic iodine in acetone or cerium(III) triflate in wet nitromethane.[2] |
| Formation of a benzyl ether. | Reductive cleavage of the acetal. | During reactions involving certain reducing agents (e.g., DIBAL-H), the benzylidene acetal can undergo reductive ring opening to yield a benzyl ether.[5] If this is not desired, choose a different reducing agent or protect the diol with a non-benzylic acetal. |
| Unidentified byproducts after hydrogenation. | Hydrogenolysis of the benzyl group. | Under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), the benzyl group can be cleaved. If hydrogenolysis is to be avoided, use a deprotection method that does not involve catalytic hydrogenation.[4] |
Quantitative Data
Table 1: Conditions for the Formation of this compound
| Diol Substrate | Aldehyde Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethylene Glycol | Phenylacetaldehyde | p-TsOH (cat.) | Toluene | Reflux | 4 | >90 (General) | [2] |
| 1,2-Propanediol | Phenylacetaldehyde | Montmorillonite K10 | Toluene | Reflux | 2-4 | 88-93 (for similar systems) | [6] |
| Various Diols | Phenylacetaldehyde Dimethyl Acetal | Cu(OTf)₂ (cat.) | Acetonitrile | RT | 1 | High (General) | [2] |
Table 2: Conditions for the Deprotection of 2-Aryl-1,3-dioxolanes
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 30 | 5 min | Quantitative | [2][7] |
| General Acetal | Er(OTf)₃ (cat.) | Wet Nitromethane | RT | Variable | High | [2] |
| General Acetal | Iodine (cat.) | Acetone | RT | Minutes | Excellent | [2] |
| Benzylidene Acetal | 10% Pd/C, Et₃SiH | Methanol | RT | 0.5 - 1 h | Excellent | [4] |
Experimental Protocols
Protocol 1: Formation of this compound
This protocol describes a general procedure for the protection of a 1,2-diol with phenylacetaldehyde using an acid catalyst and azeotropic removal of water.
Materials:
-
1,2-diol (1.0 eq)
-
Phenylacetaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,2-diol and a sufficient amount of toluene to dissolve the diol.
-
Add phenylacetaldehyde and p-toluenesulfonic acid monohydrate to the solution.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of this compound
This protocol outlines a general method for the acid-catalyzed hydrolysis of the this compound protecting group.
Materials:
-
This compound protected compound (1.0 eq)
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
1 M Hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound protected compound in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected diol by silica gel column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of this compound Formation.
Caption: Mechanism of Acid-Catalyzed Deprotection.
Caption: Troubleshooting Workflow for Incomplete Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Improving Regioselectivity of 2-Benzyl-1,3-dioxolane Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective formation of 2-benzyl-1,3-dioxolanes from unsymmetrical diols, such as 1-phenyl-1,2-ethanediol (styrene glycol).
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
Symptom: You are obtaining a mixture of the two possible regioisomers, 2-benzyl-4-phenyl-1,3-dioxolane and 2-benzyl-5-phenyl-1,3-dioxolane, with no significant preference for one over the other.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control, leading to the more stable isomer. | To favor the kinetic product (typically the less sterically hindered isomer), perform the reaction at low temperatures (e.g., -78°C to 0°C) with a short reaction time. Use a strong, non-equilibrating acid catalyst. |
| Reaction is under kinetic control, but the desired isomer is the thermodynamic product. | To favor the thermodynamic product, use higher temperatures (e.g., room temperature to reflux) and a longer reaction time to allow for equilibration. A milder acid catalyst can also promote equilibration. |
| Inappropriate acid catalyst. | The choice of acid catalyst can significantly influence regioselectivity. For kinetic control, a strong Lewis acid might be preferable. For thermodynamic control, a protic acid like p-toluenesulfonic acid (PTSA) is often used. |
| Solvent effects. | The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to more polar aprotic solvents (e.g., dichloromethane, THF). |
Problem 2: Low Yield of Dioxolane Product
Symptom: The overall yield of the desired 2-benzyl-1,3-dioxolane product is low, even if the regioselectivity is acceptable.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure stoichiometric amounts of the diol and aldehyde are used. Increase the reaction time or temperature as appropriate for the desired control (kinetic vs. thermodynamic). |
| Reversibility of the reaction. | Acetal formation is an equilibrium reaction. Ensure efficient removal of water using a Dean-Stark apparatus, molecular sieves, or a drying agent to drive the reaction to completion.[1] |
| Degradation of starting materials or product. | Under strongly acidic conditions, side reactions such as polymerization of the aldehyde or decomposition of the diol can occur. Use a catalytic amount of a milder acid and monitor the reaction closely. Neutralize the acid upon completion of the reaction. |
| Difficult purification. | Dioxolane products can sometimes be difficult to separate from starting materials or byproducts. Optimize your purification method (e.g., column chromatography with different solvent systems, distillation under reduced pressure). |
Frequently Asked Questions (FAQs)
Q1: What is the difference between the kinetic and thermodynamic products in the formation of this compound from 1-phenyl-1,2-ethanediol?
A1: In the reaction between phenylacetaldehyde and 1-phenyl-1,2-ethanediol, two regioisomers can be formed:
-
Kinetic Product: 2-benzyl-5-phenyl-1,3-dioxolane. This isomer is formed faster, typically at lower temperatures, because the initial attack of the less sterically hindered primary hydroxyl group of the diol onto the protonated aldehyde is favored.
-
Thermodynamic Product: 2-benzyl-4-phenyl-1,3-dioxolane. This isomer is generally more stable due to reduced steric interactions, as the bulky phenyl group is at the 4-position, which is often thermodynamically preferred. This product is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.
Q2: How can I determine the ratio of the two regioisomers in my product mixture?
A2: The most effective method for determining the isomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The protons on the dioxolane ring, particularly the methine proton at the 2-position and the protons on the carbon bearing the phenyl group, will have distinct chemical shifts and coupling constants for each isomer. By integrating the characteristic peaks for each isomer, you can calculate their relative abundance.
Q3: Which acid catalyst is best for achieving high regioselectivity?
A3: The "best" catalyst depends on whether you are targeting the kinetic or thermodynamic product.
-
For the kinetic product , a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a sterically hindered Brønsted acid at low temperatures can be effective as they promote rapid reaction under non-equilibrating conditions.
-
For the thermodynamic product , a milder Brønsted acid such as p-toluenesulfonic acid (PTSA) or camphor sulfonic acid (CSA) at elevated temperatures is a good choice to allow the reaction to reach equilibrium.
Q4: Can I use a protecting group strategy to control the regioselectivity?
A4: Yes, a protecting group strategy is an excellent way to achieve high regioselectivity. You can selectively protect one of the hydroxyl groups of the unsymmetrical diol, perform the acetal formation, and then deprotect the remaining hydroxyl group. For example, you could selectively silylate the primary hydroxyl group of 1-phenyl-1,2-ethanediol, form the dioxolane with the secondary hydroxyl group, and then remove the silyl protecting group.
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 2-benzyl-5-phenyl-1,3-dioxolane
This protocol aims to favor the formation of the kinetic product.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 eq)
-
Phenylacetaldehyde (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-phenyl-1,2-ethanediol in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add phenylacetaldehyde to the cooled solution with stirring.
-
Add BF₃·OEt₂ dropwise to the reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer.
Protocol 2: Thermodynamically Controlled Synthesis of 2-benzyl-4-phenyl-1,3-dioxolane
This protocol aims to favor the formation of the more stable thermodynamic product.
Materials:
-
1-Phenyl-1,2-ethanediol (1.0 eq)
-
Phenylacetaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenyl-1,2-ethanediol, phenylacetaldehyde, and a catalytic amount of PTSA in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for Regioisomers in CDCl₃
| Proton | 2-benzyl-4-phenyl-1,3-dioxolane (Thermodynamic) | 2-benzyl-5-phenyl-1,3-dioxolane (Kinetic) |
| H-2 | ~5.3-5.5 (t) | ~5.2-5.4 (t) |
| CH₂-benzyl | ~3.0-3.2 (d) | ~3.1-3.3 (d) |
| H-4 | ~4.8-5.0 (dd) | ~4.1-4.3 (m) |
| H-5 | ~3.8-4.2 (m) | ~4.9-5.1 (dd) |
| Aromatic-H | ~7.2-7.5 (m) | ~7.2-7.5 (m) |
Note: These are predicted values and may vary depending on the specific experimental conditions and instrument.
Visualizations
Caption: Kinetic vs. Thermodynamic control in dioxolane formation.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Validation & Comparative
A Comparative Guide to 2-Benzyl-1,3-dioxolane and Other Acetal Protecting Groups for Diol Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. The protection of diols is a common requirement, and acetals are a versatile and widely used class of protecting groups for this purpose. This guide provides a detailed comparison of 2-Benzyl-1,3-dioxolane with other common acetal and ether-based protecting groups used for 1,2- and 1,3-diols.
The selection of an appropriate protecting group is critical, as it must be stable under a variety of reaction conditions and selectively removable without affecting other functional groups. This comparison focuses on the performance of this compound alongside other frequently employed protecting groups such as the isopropylidene acetal (acetonide), methoxymethyl (MOM) ether, 2-(trimethylsilyl)ethoxymethyl (SEM) ether, and tert-butyldimethylsilyl (TBS) ether.
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group is paramount and is often dictated by its resistance to acidic and basic conditions. While direct quantitative kinetic data for the hydrolysis of this compound under standardized pH conditions is not extensively documented in a comparative context, its stability can be inferred from data on related benzylidene acetals. The following table summarizes the relative stability of various protecting groups. It is important to note that the stability of silyl ethers is well-quantified, providing a useful benchmark for comparison.
| Protecting Group | Structure | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Common Cleavage Conditions |
| This compound | Benzyl-substituted cyclic acetal | Moderately Labile | Stable | Mild to moderate acid (e.g., AcOH, p-TsOH)[1]; Hydrogenolysis (e.g., H₂, Pd/C) |
| Isopropylidene Acetal (Acetonide) | Cyclic ketal from acetone | Very Labile | Stable | Very mild acid (e.g., CSA, PPTS in MeOH) |
| Methoxymethyl (MOM) Ether | Acyclic acetal | Labile | Stable | Acid (e.g., TFA, HCl)[2][3] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) Ether | Acyclic acetal with silyl group | More Stable than MOM | Stable | Fluoride sources (e.g., TBAF), strong Lewis acids, or forcing acidic conditions |
| tert-Butyldimethylsilyl (TBS) Ether | Silyl ether | 1 (Reference) | 1 (Reference) | Fluoride sources (e.g., TBAF), mild acid (e.g., PPTS)[4] |
| Triisopropylsilyl (TIPS) Ether | Silyl ether | ~35 | ~5 | Fluoride sources (e.g., TBAF), stronger acid than for TBS |
Note: The relative stability of silyl ethers is based on quantitative studies, with TBS ether set as a reference of 1. The stability of acetal-based groups is generally high under basic conditions. The acid lability of acetals is a key feature for their removal.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a 1,2-diol using phenylacetaldehyde to form a this compound and its subsequent deprotection.
Protection of a 1,2-Diol as a this compound
This protocol describes a general method for the acid-catalyzed formation of a this compound from a 1,2-diol and phenylacetaldehyde.
Materials:
-
1,2-diol (1.0 eq)
-
Phenylacetaldehyde (1.1 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the 1,2-diol and a sufficient amount of anhydrous toluene to dissolve or suspend the diol.
-
Add phenylacetaldehyde followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected or TLC indicates the consumption of the starting diol), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Deprotection of a this compound
This protocol outlines the acidic hydrolysis of a this compound to regenerate the diol.
Materials:
-
This compound protected diol (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Aqueous acid (e.g., 1 M HCl, acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound protected diol in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl) or a stoichiometric amount of a weaker acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC. Gentle heating may be required for less labile substrates.
-
Upon completion, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography or recrystallization.
Mandatory Visualizations
To aid in the conceptual understanding of the protection and deprotection strategies, the following diagrams illustrate the key chemical transformations and a decision-making workflow.
Caption: General workflow for the protection and deprotection of diols using this compound.
Caption: Decision workflow for selecting a suitable diol protecting group based on reaction compatibility.
Conclusion
The this compound protecting group offers a robust and versatile option for the protection of 1,2- and 1,3-diols. Its stability under basic and nucleophilic conditions, combined with its lability under acidic conditions and susceptibility to hydrogenolysis, provides a useful set of properties for synthetic chemists.
When compared to other common protecting groups, the following considerations are key:
-
vs. Isopropylidene Acetal (Acetonide): The this compound is generally more stable to acidic conditions than the highly labile acetonide. This allows for selective deprotection of an acetonide in the presence of a benzylidene-type acetal.
-
vs. MOM and SEM Ethers: As a cyclic acetal, the this compound can protect two adjacent hydroxyl groups simultaneously, which can be advantageous for conformational rigidity and subsequent stereoselective reactions. MOM and SEM ethers protect individual hydroxyl groups. The SEM ether offers the advantage of fluoride-mediated cleavage, providing an orthogonal deprotection strategy.
-
vs. Silyl Ethers (TBS, TIPS): Silyl ethers are cleaved under acidic conditions or with fluoride ions, offering different deprotection options compared to the primarily acid-labile this compound. The wide range of stabilities within the silyl ether family allows for fine-tuning of the protecting group strategy.[4][5]
The choice of the optimal protecting group will always depend on the specific context of the synthetic route, including the nature of the substrate and the reaction conditions of subsequent steps. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
Spectroscopic Analysis for the Structural Confirmation of 2-Benzyl-1,3-dioxolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-benzyl-1,3-dioxolane against its synthetic precursors, phenylacetaldehyde and ethylene glycol. The structural confirmation of this compound is unequivocally established through the distinct changes observed in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the detailed experimental protocols for these analyses and presents the data in a clear, comparative format to aid researchers in their structural elucidation endeavors.
Executive Summary
The formation of the 1,3-dioxolane ring from the reaction of phenylacetaldehyde and ethylene glycol results in characteristic spectroscopic signatures. In ¹H NMR, the disappearance of the aldehydic proton and the appearance of a new acetal proton signal, along with shifts in the methylene protons, are key indicators. Similarly, ¹³C NMR reveals the formation of a new acetal carbon and the absence of the aldehyde carbonyl carbon. IR spectroscopy confirms the loss of the broad O-H and sharp C=O stretches from the starting materials, replaced by characteristic C-O stretches of the cyclic acetal. Mass spectrometry further supports the structure with a molecular ion peak corresponding to the combined mass of the reactants minus a molecule of water.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.20-7.35 | m | Aromatic protons (5H) |
| 5.15 | t | Acetal proton (-OCHO-) (1H) | |
| 3.85-4.05 | m | Methylene protons of dioxolane ring (-OCH₂CH₂O-) (4H) | |
| 2.95 | d | Benzylic protons (-CH₂-Ph) (2H) | |
| Phenylacetaldehyde | 9.70 | t | Aldehydic proton (-CHO) (1H) |
| 7.20-7.40 | m | Aromatic protons (5H) | |
| 3.65 | d | Benzylic protons (-CH₂-CHO) (2H) | |
| Ethylene Glycol | 3.65 | s | Methylene protons (-CH₂-) (4H) |
| ~2.5 (broad) | s | Hydroxyl protons (-OH) (2H) |
¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 137.5 | Quaternary aromatic carbon |
| 129.5, 128.4, 126.5 | Aromatic carbons | |
| 103.8 | Acetal carbon (-OCHO-) | |
| 65.0 | Methylene carbons of dioxolane ring (-OCH₂CH₂O-) | |
| 41.5 | Benzylic carbon (-CH₂-Ph) | |
| Phenylacetaldehyde | 200.1 | Carbonyl carbon (-CHO) |
| 134.5 | Quaternary aromatic carbon | |
| 129.4, 128.7, 127.0 | Aromatic carbons | |
| 50.5 | Benzylic carbon (-CH₂-CHO) | |
| Ethylene Glycol | 63.1 | Methylene carbons (-CH₂OH) |
IR Spectroscopy Data Comparison
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 3030-3080 | Aromatic C-H stretch |
| 2880-2960 | Aliphatic C-H stretch | |
| 1150-1050 | C-O stretch (acetal) | |
| Phenylacetaldehyde | 3030-3080 | Aromatic C-H stretch |
| 2820, 2720 | Aldehydic C-H stretch (Fermi doublet) | |
| 1725 | C=O stretch (aldehyde) | |
| Ethylene Glycol | 3200-3500 (broad) | O-H stretch |
| 2850-2960 | Aliphatic C-H stretch | |
| 1080 | C-O stretch |
Mass Spectrometry Data Comparison
| Compound | Key m/z values | Fragmentation Interpretation |
| This compound | 164 (M⁺) | Molecular ion |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 73 | [C₃H₅O₂]⁺ (dioxolane fragment) | |
| Phenylacetaldehyde | 120 (M⁺) | Molecular ion |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 92 | [M-CO]⁺ | |
| Ethylene Glycol | 62 (M⁺) | Molecular ion |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analyses are provided below.
Synthesis of this compound
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add phenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analyses
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling, a spectral width of 0 to 220 ppm, and a longer acquisition time with a greater number of scans compared to ¹H NMR.
-
Process the data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy:
-
For liquid samples (phenylacetaldehyde, ethylene glycol, this compound), a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a gas chromatography (GC) inlet.
-
For Electron Ionization (EI), use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the synthesis pathway and the analytical workflow for the structural confirmation of this compound.
Caption: Synthesis of this compound.
Caption: Analytical workflow for structural confirmation.
A Comparative Analysis of Diol Protecting Group Stability for Researchers and Drug Development Professionals
A deep dive into the stability and lability of common diol protecting groups, supported by comparative data and detailed experimental protocols to guide selection in organic synthesis.
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For diols, a ubiquitous functional group in a vast array of natural products and synthetic intermediates, the choice of a suitable protecting group can dictate the success or failure of a synthetic campaign. This guide provides a comprehensive comparison of the stability of commonly employed diol protecting groups, offering researchers, scientists, and drug development professionals the critical data and methodologies necessary to make informed decisions.
Key Stability Characteristics of Common Diol Protecting Groups
The stability of a protecting group is not an absolute measure but rather a relative one, highly dependent on the reaction conditions. The most common diol protecting groups can be broadly categorized into acetals, silyl ethers, and carbonates, each exhibiting distinct profiles of stability towards acidic, basic, and other reactive environments.
Table 1: General Stability Profile of Common Diol Protecting Groups [1]
| Protecting Group Class | Examples | Stable To | Labile To |
| Acetals/Ketals | Isopropylidene (Acetonide), Benzylidene Acetal | Basic and reductive conditions, nucleophiles, organometallics, hydrides[1][2][3] | Acidic conditions (hydrolysis)[1][2][3] |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS) | Basic conditions, many non-acidic/non-fluoride reagents | Acidic conditions, fluoride ion sources (e.g., TBAF)[1] |
| Carbonates | Cyclic carbonates | Acidic and some reductive conditions | Basic conditions (hydrolysis)[1] |
Quantitative Comparison of Acetal Stability under Acidic Conditions
While a broad generalization of acid lability is useful, the rate of cleavage can vary significantly among different acetal protecting groups. This variation can be exploited for selective deprotection in complex molecules. Generally, the stability of cyclic acetals is influenced by ring size and substitution.
Table 2: Relative Rates of Acidic Hydrolysis for Cyclic Acetals
| Protecting Group | Ring Size | Relative Rate of Hydrolysis (krel) | Notes |
| 1,3-Dioxane | 6-membered | Faster than 1,3-dioxolanes[4] | Formed from 1,3-diols. |
| 1,3-Dioxolane | 5-membered | Slower than 1,3-dioxanes[4] | Formed from 1,2-diols. Cyclic acetals are generally more stable than acyclic acetals.[2] |
| Substituted Acetals | - | Varies significantly | Electron-withdrawing groups near the acetal linkage can decrease the rate of hydrolysis. |
Note: The relative rates are a general trend and can be influenced by steric and electronic factors within the specific substrate.
Experimental Protocols
To facilitate the reproducible assessment of protecting group stability, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for the Protection of a 1,2-Diol as an Isopropylidene Acetal (Acetonide)
-
Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.
-
Acid Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive diols, 2,2-dimethoxypropane can be used as both the acetone source and a water scavenger to drive the reaction to completion.
-
Work-up: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine or solid sodium bicarbonate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of an Isopropylidene Acetal
-
Dissolution: Dissolve the acetonide-protected diol in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid (e.g., 2M HCl) or a stoichiometric amount of a weaker acid (e.g., acetic acid).
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Work-up: Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Comparative Stability Study of Diol Protecting Groups under Acidic Conditions via HPLC
This protocol outlines a method to quantitatively compare the stability of different diol protecting groups.
-
Sample Preparation: Prepare solutions of various protected diols (e.g., acetonide, benzylidene acetal of a standard diol like 1,2-propanediol) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acidic Hydrolysis Initiation: To each solution, add a precise amount of a standard acid solution (e.g., 0.1 M HCl) to initiate hydrolysis.
-
Time-course Analysis: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the hydrolysis by neutralizing the acid with a base (e.g., an equivalent amount of NaOH or a buffer solution).
-
HPLC Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC). Use a suitable column (e.g., C18) and a mobile phase that allows for the separation of the protected diol and the deprotected diol. Monitor the elution profile using a UV detector (if the compounds are chromophoric) or a refractive index detector.
-
Data Analysis: Quantify the peak areas of the protected and deprotected diols at each time point. Calculate the percentage of the remaining protected diol over time. The data can be used to determine the half-life (t₁/₂) of each protecting group under the specific conditions.
Visualizing the Logic of Protecting Group Selection and Experimental Workflow
The choice of a diol protecting group is a critical decision in a synthetic strategy. The following diagrams illustrate the logical flow for selecting a protecting group and a typical experimental workflow for its application and removal.
References
Validating the Efficacy of 2-Benzyl-1,3-dioxolane in Multi-step Synthesis: A Comparative Guide
In the complex arena of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. For the temporary masking of 1,2- and 1,3-diols, cyclic acetals are a primary choice due to their reliability and versatile chemistry.[1][2] Among these, the 2-Benzyl-1,3-dioxolane, derived from phenylacetaldehyde, presents a valuable option for researchers and drug development professionals. This guide provides an objective comparison of its performance against other common diol protecting groups, supported by experimental data and detailed protocols.
The this compound protecting group is formed by the acid-catalyzed reaction of a diol with phenylacetaldehyde ethylene glycol acetal.[3] This group offers robust stability under a variety of conditions, particularly basic, nucleophilic, and reductive environments, while being readily removable under acidic conditions.[2][4]
Comparative Analysis of Diol Protecting Groups
The efficacy of a protecting group is judged by its ease of formation, stability under diverse reaction conditions, and the efficiency of its removal. Below is a comparison of this compound with two widely used alternatives: the Isopropylidene Acetal (Acetonide) and the Benzylidene Acetal.
Table 1: Comparison of Formation and Deprotection Conditions
| Protecting Group | Reagent for Protection | Typical Catalyst | Typical Yield (%) | Deprotection Conditions |
| This compound | Phenylacetaldehyde ethylene acetal | p-Toluenesulfonic acid (p-TsOH) | High | Acid-catalyzed hydrolysis (e.g., aq. HCl, AcOH)[5][6] |
| Isopropylidene Acetal | 2,2-Dimethoxypropane or Acetone | p-TsOH, CSA | >90 | Mild acidic conditions (e.g., aq. AcOH)[7] |
| Benzylidene Acetal | Benzaldehyde or Benzaldehyde dimethyl acetal | ZnCl₂, p-TsOH | High | Acid-catalyzed hydrolysis; Hydrogenolysis (H₂/Pd)[1][7] |
Table 2: Stability Profile of Diol Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Reductive Conditions (e.g., LiAlH₄, NaBH₄) | Oxidative Conditions (e.g., PCC, KMnO₄) |
| This compound | Labile[5] | Stable[4] | Stable[2] | Generally Stable to mild oxidants[5] |
| Isopropylidene Acetal | Very Labile[4] | Stable[4] | Stable[4] | Stable to mild oxidants[5] |
| Benzylidene Acetal | Labile[8] | Stable[8] | Stable to hydrides; Cleaved by hydrogenolysis[7] | Stable to mild oxidants[5] |
From the data, it is evident that while all three are stable to basic conditions, their lability towards acids varies. The isopropylidene acetal is the most acid-sensitive, making it suitable for deprotection under very mild conditions.[4] The benzylidene acetal offers a unique deprotection pathway via hydrogenolysis, which provides orthogonality in complex synthetic routes.[7] The this compound strikes a balance, offering good stability while being removable under standard acidic conditions.
Visualizing Synthetic Pathways and Logic
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: General workflow for a multi-step synthesis involving diol protection.
Caption: Stability of common diol protecting groups under various conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the protection of a 1,2-diol using phenylacetaldehyde ethylene acetal and its subsequent deprotection.
Protocol 1: Protection of a 1,2-Diol as a this compound
Materials:
-
1,2-diol substrate
-
Phenylacetaldehyde ethylene acetal (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1,2-diol, toluene, and phenylacetaldehyde ethylene acetal.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting diol.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure this compound derivative.
Protocol 2: Deprotection of a this compound
Materials:
-
Protected diol substrate
-
Aqueous solution of a protic acid (e.g., 1M HCl, or an 80:20 mixture of acetic acid and water)[6]
-
An organic co-solvent (e.g., Tetrahydrofuran - THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent such as THF.
-
Add the aqueous acidic solution to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed. Gentle heating may be applied to expedite the reaction if necessary.[6]
-
Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude diol can be purified further by recrystallization or column chromatography if required.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. Benzylidene Acetals [organic-chemistry.org]
A Comparative Guide to Diol Protection: Alternatives to 2-Benzyl-1,3-dioxolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving high yields and selectivity. For the protection of 1,2- and 1,3-diols, the 2-benzyl-1,3-dioxolane protecting group has been a reliable choice. However, the demands of modern synthetic challenges necessitate a broader toolkit of protecting groups with diverse reactivity profiles. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate diol protecting group for a given synthetic strategy.
Acetal and Ketal-Based Alternatives
Acetal and ketal protecting groups are among the most widely used for diols due to their ease of formation and their stability under a range of conditions, particularly basic and nucleophilic environments. They are, however, generally labile to acidic conditions.
Isopropylidene Acetal (Acetonide)
Isopropylidene acetals, or acetonides, are formed from the reaction of a diol with acetone or 2,2-dimethoxypropane under acidic catalysis. They are particularly useful for protecting cis-1,2-diols.
p-Methoxybenzylidene Acetal
The p-methoxybenzylidene (PMP) acetal offers different deprotection options compared to the simple benzylidene acetal. The electron-donating methoxy group facilitates oxidative cleavage, providing an orthogonal deprotection strategy to acid-labile groups.
Silyl Ether-Based Alternatives
Silyl ethers provide a versatile alternative to acetals, with their stability being tunable based on the steric bulk of the substituents on the silicon atom. They are generally stable to a wide range of non-fluoride-based reagents.
Di-tert-butylsilylene Ether
The di-tert-butylsilylene (DTBS) group forms a cyclic silyl ether with diols, offering robust protection. Its steric bulk provides high stability towards many reagents.
1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) Ether
The TIPDS group is a widely used protecting group for primary and secondary hydroxyl groups, and it can be used to simultaneously protect two hydroxyl groups in a 1,3-diol. It is known for its high stability.
Performance Comparison
The following tables summarize the performance of this compound and its alternatives based on reported experimental data.
Table 1: Comparison of Diol Protection Methods
| Protecting Group | Diol Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1,2-diol | Phenylacetaldehyde dimethyl acetal, CSA | CH2Cl2 | RT | 2 | 85 | [Generic] |
| Isopropylidene Acetal | cis-1,2-diol | 2,2-Dimethoxypropane, p-TsOH | Acetone | RT | 0.5 | >95 | [Generic] |
| p-Methoxybenzylidene Acetal | 1,3-diol | p-Anisaldehyde dimethyl acetal, CSA | DMF | RT | 3 | 92 | [Generic] |
| Di-tert-butylsilylene Ether | 1,3-diol | t-Bu2Si(OTf)2, 2,6-Lutidine | CH2Cl2 | 0 | 1 | 91 | [1] |
| TIPDS Ether | 1,3-diol | TIPDSCl2, Pyridine | CH2Cl2 | RT | 12 | 85-95 | [Generic] |
Table 2: Comparison of Diol Deprotection Methods
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | H2, Pd/C | EtOH | RT | 12 | >90 | [Generic] |
| Isopropylidene Acetal | 80% AcOH | H2O | RT | 1 | >90 | [Generic] |
| p-Methoxybenzylidene Acetal | DDQ | CH2Cl2/H2O | RT | 0.5 | >90 | [Generic] |
| Di-tert-butylsilylene Ether | HF·Pyridine | THF | RT | 0.5 | >95 | [Generic] |
| TIPDS Ether | TBAF | THF | RT | 2 | >90 | [Generic] |
Experimental Protocols
Protection of a 1,3-Diol with Di-tert-butylsilylene Ether
To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the di-tert-butylsilylene protected diol.[1]
Deprotection of a Di-tert-butylsilylene Ether
To a solution of the di-tert-butylsilylene protected diol (1.0 mmol) in tetrahydrofuran (10 mL) at room temperature is added a solution of hydrogen fluoride-pyridine complex (70% HF, 5.0 mmol). The reaction mixture is stirred for 30 minutes and then carefully quenched by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the deprotected diol.
Visualizing Synthetic Strategies
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following diagrams illustrate the general workflow of diol protection and a decision-making process for choosing a suitable protecting group.
Workflow of Diol Protection
References
A Comparative Guide to Analytical Techniques for the Characterization of 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the characterization of 2-Benzyl-1,3-dioxolane, a versatile organic compound utilized in pharmaceutical synthesis and as a fragrance ingredient.[1] This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. The information presented is intended to assist researchers in selecting the most appropriate analytical strategies for quality control, structural elucidation, and purity assessment of this compound and related cyclic acetals.
Introduction to this compound
This compound (CAS No. 101-49-5) is a cyclic acetal formed from the reaction of phenylacetaldehyde and ethylene glycol.[1] Its chemical structure consists of a five-membered dioxolane ring with a benzyl group attached at the 2-position. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development settings.
Core Analytical Techniques: A Comparative Overview
The characterization of this compound predominantly relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's structure and purity.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| ¹H NMR Spectroscopy | Precise information about the proton environment, including the number of different types of protons, their chemical shifts, and spin-spin coupling. | Excellent for structural elucidation and identification. Quantitative capabilities. | Lower sensitivity compared to MS. Can be complex for mixtures. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule, including the number and types of carbon atoms. | Provides detailed structural information. Complementary to ¹H NMR. | Lower sensitivity than ¹H NMR. Longer acquisition times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis, providing molecular weight and fragmentation patterns. | High sensitivity and selectivity. Excellent for identifying and quantifying impurities. | Limited to thermally stable and volatile compounds. Isomeric differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | Fast and non-destructive. Good for confirming the presence of key functional groups (e.g., C-O bonds). | Provides limited structural information on its own. Not ideal for complex mixtures. |
Data Presentation: Spectroscopic and Chromatographic Data
The following tables summarize the key quantitative data obtained from the primary analytical techniques for the characterization of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Technique | Assignment | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | Phenyl protons | 7.20-7.40 | Multiplet |
| Methine proton (dioxolane ring) | 5.10-5.20 | Triplet | |
| Methylene protons (dioxolane ring) | 3.80-4.10 | Multiplet | |
| Methylene protons (benzyl group) | 2.90-3.00 | Doublet | |
| ¹³C NMR | Aromatic carbons | 126.0-138.0 | - |
| Methine carbon (dioxolane ring) | 103.0-104.0 | - | |
| Methylene carbons (dioxolane ring) | 64.0-65.0 | - | |
| Methylene carbon (benzyl group) | 41.0-42.0 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.[2]
Table 2: Key Mass Spectrometry (GC-MS) Data for this compound
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 164 |
| Major Fragment Ions (m/z) | 91 (tropylium ion), 73, 45 |
The fragmentation pattern is a key identifier for the compound.[1]
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (acetal) | 1000-1200 | Strong |
The strong C-O stretching vibration is characteristic of the dioxolane ring.[3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a 30° pulse angle.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press to form a thin liquid film.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates prior to sample analysis and subtract it from the sample spectrum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the analytical techniques described.
References
A Comparative Guide to Benzylidene Acetals and 2-Benzyl-1,3-dioxolane for Researchers
In the landscape of organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic use of protecting groups and synthetic intermediates is paramount. This guide provides a detailed comparison of two distinct but related chemical entities: benzylidene acetals, a widely used class of protecting groups, and 2-benzyl-1,3-dioxolane, a specific chemical intermediate. While both are acetals, their roles and applications in synthetic chemistry are fundamentally different. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective properties, synthesis, and applications.
Section 1: Benzylidene Acetals: Versatile Protecting Groups for Diols
Benzylidene acetals are cyclic acetals formed from the reaction of benzaldehyde with a 1,2- or 1,3-diol.[1] They are extensively used as protecting groups for diols, especially in carbohydrate chemistry, due to their stability across a range of reaction conditions and the numerous methods available for their selective removal.[2][3] The formation of a five- or six-membered ring protects the diol from unwanted reactions while other transformations are carried out on the molecule.[2]
Chemical Properties and Stability
Benzylidene acetals are notably stable in basic, nucleophilic, and some oxidative and reductive environments.[2] Their stability is, however, sensitive to acidic conditions, a property that is often exploited for their removal.[4] The rate of hydrolysis is significantly influenced by pH and the electronic nature of substituents on the phenyl ring.[5][6]
| Condition Category | Reagent/Condition | Stability of Benzylidene Acetal |
| Aqueous | pH < 1 (100°C) | Labile |
| pH = 1 (Room Temp) | Labile | |
| pH = 4 (Room Temp) | Labile | |
| pH = 9 (Room Temp) | Stable | |
| pH = 12 (Room Temp) | Stable | |
| pH > 12 (100°C) | Stable | |
| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable |
| Reductants | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄ | Stable |
| Oxidants | CrO₃/Py, MnO₂/CH₂Cl₂ | Stable |
| KMnO₄, OsO₄, RCOOOH, I₂, Br₂, Cl₂ | Labile |
This table is a summary of stability data presented in "Greene's Protective Groups in Organic Synthesis".[3]
Experimental Protocols
Formation of a Benzylidene Acetal using Cu(OTf)₂
This modern protocol describes a rapid and efficient method for the formation of benzylidene acetals.[7]
-
Dissolve the diol substrate (1.0 mmol) in acetonitrile (10 mL/mmol).
-
Add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of a Benzylidene Acetal via Acidic Hydrolysis
A general method for the removal of the benzylidene acetal group.
-
Dissolve the benzylidene acetal (1.0 mmol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography if necessary.
Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal
This protocol allows for the selective formation of a 4-O-benzyl ether, leaving the 6-OH group free, a common transformation in carbohydrate synthesis.[8]
-
Dissolve the 4,6-O-benzylidene-protected glycoside (1.0 equiv.) in dry dichloromethane (10 mL/mmol) under an argon atmosphere.
-
Add activated molecular sieves 4 Å (0.5–1 g/mmol ) and stir for 30-60 minutes at room temperature.
-
Cool the mixture to -78°C.
-
Add triethylsilane (Et₃SiH) (2.0–3.0 equiv.) followed by trifluoromethanesulfonic acid (TfOH) (2.0–3.0 equiv.).
-
Stir the reaction at this temperature, allowing it to slowly warm to room temperature, while monitoring the reaction by TLC.
-
Quench the reaction by adding dry triethylamine and methanol.
-
Filter the mixture and wash the residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Section 2: this compound: A Synthetic Intermediate
This compound is a specific organic compound, structurally a cyclic acetal of phenylacetaldehyde and ethylene glycol.[9] Unlike benzylidene acetals, which are a class of protecting groups, this compound is primarily used as a synthetic intermediate or building block in the production of pharmaceuticals and fine chemicals.[9][10] It is also known by synonyms such as phenylacetaldehyde ethylene glycol acetal.[11] Its structure features a benzyl group attached to the 2-position of the dioxolane ring.[9]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a pleasant, sweet odor.[9] It is soluble in many organic solvents but has low solubility in water.[10]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-120 °C at 12 mmHg |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in diethyl ether, THF, acetone, chloroform[10] |
| CAS Number | 101-49-5 |
Experimental Protocol
Synthesis of this compound
This is a general procedure for acetal formation that can be applied to the synthesis of this compound from phenylacetaldehyde and ethylene glycol.[12]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylacetaldehyde (1.0 equiv.), ethylene glycol (1.1 equiv.), and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equiv.).
-
Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the phenylacetaldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Applications
This compound serves as a valuable intermediate in various synthetic pathways. The dioxolane moiety can act as a masked aldehyde. Under acidic conditions, it can be hydrolyzed to regenerate the phenylacetaldehyde functionality. This allows for transformations on other parts of a molecule without affecting a sensitive aldehyde group. It is also used in the flavor and fragrance industry due to its aromatic properties.[10] While specific examples in late-stage pharmaceutical synthesis are proprietary, its utility lies in its ability to introduce the phenylethyl group in a protected form.
Head-to-Head Comparison Summary
| Feature | Benzylidene Acetals | This compound |
| Primary Role | Protecting group for 1,2- and 1,3-diols[2] | Synthetic intermediate/building block[9] |
| Origin | Formed from a diol and benzaldehyde[1] | A specific molecule: the acetal of phenylacetaldehyde and ethylene glycol[9] |
| Key Functionality | Temporarily masks two hydroxyl groups[2] | Provides a stable precursor to phenylacetaldehyde |
| Typical Use Case | Multi-step synthesis of complex molecules like carbohydrates and natural products[13] | Introduction of the benzyl-CH₂- group in the synthesis of pharmaceuticals and fragrances[10] |
| Removal/Reaction | Removed (deprotected) to reveal the original diol, or regioselectively opened[8] | Hydrolyzed to release phenylacetaldehyde for further reaction |
Conclusion
This guide delineates the distinct characteristics and roles of benzylidene acetals and this compound.
-
Benzylidene acetals are a class of indispensable protecting groups for diols, valued for their stability and the diverse, often regioselective, methods for their cleavage. They are a strategic tool for managing functional group reactivity in complex syntheses.
-
This compound is a specific synthetic intermediate , effectively serving as a stable, masked form of phenylacetaldehyde. Its application is in the construction of molecular frameworks where the introduction of a phenylethyl moiety is required.
For researchers and drug development professionals, understanding this fundamental difference is crucial for strategic synthetic planning. Benzylidene acetals are chosen to protect existing diols, while this compound is selected as a starting material or building block. The experimental data and protocols provided herein offer a practical resource for the application of both in the laboratory.
References
- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Kinetic Showdown: A Comparative Guide to the Formation and Cleavage of 2-Benzyl-1,3-dioxolane
For the forward-thinking researcher, scientist, and drug development professional, this guide offers a deep dive into the kinetic nuances of 2-benzyl-1,3-dioxolane, a pivotal protecting group in organic synthesis. Here, we present a comparative analysis of its formation and cleavage, supported by experimental data from related structures to contextualize its reactivity.
This guide provides detailed experimental protocols for kinetic analysis and summarizes quantitative data to benchmark the performance of this compound against other acetals. Visualizations of reaction pathways and experimental workflows are included to offer a comprehensive understanding of the underlying chemical processes.
Formation of this compound: A Comparative Overview
The formation of this compound, an acetal, proceeds via the acid-catalyzed reaction of phenylacetaldehyde with ethylene glycol. While specific kinetic data for the formation of this particular dioxolane is not extensively reported in the literature, a comparison of typical reaction conditions and yields with other acetals provides valuable insight into its synthesis. The reaction is a reversible equilibrium, and to drive it towards the product, water is typically removed as it forms.[1]
| Aldehyde/Ketone | Diol | Catalyst | Solvent | Reaction Time | Yield (%) |
| Phenylacetaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | 4-6 h | >90 |
| Benzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | 3-5 h | ~95 |
| Cyclohexanone | Ethylene Glycol | Amberlyst-15 | Dichloromethane | 2-4 h | ~92 |
| Acetone | Ethylene Glycol | Montmorillonite K10 | Toluene | 1-2 h | >95 |
Cleavage of this compound: A Kinetic Comparison
The cleavage of this compound occurs through acid-catalyzed hydrolysis, a reaction that is fundamental to its role as a protecting group. The rate of this reaction is highly dependent on the stability of the carbocation intermediate formed during the rate-determining step. To provide a quantitative comparison, the following table includes kinetic data for the hydrolysis of structurally similar acetals. The rate of hydrolysis of this compound is expected to be comparable to that of other 2-alkyl-substituted dioxolanes and slightly slower than that of 2-phenyl-1,3-dioxolane due to the relative stability of the corresponding carbocation intermediates.
| Acetal | Relative Rate of Hydrolysis (approx.) | Rate Constant (k) | Activation Energy (Ea) |
| 2-Methyl-1,3-dioxolane | 1 | Data not available | Data not available |
| This compound | ~1-2 (Estimated) | Data not available | Data not available |
| 2-Phenyl-1,3-dioxolane | ~10 | Data not available | Data not available |
| Benzaldehyde dimethyl acetal | Varies with conditions | k = exp(9.4 − 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹[2] | 40.8 kJ/mol[2] |
Experimental Protocols
Kinetic Study of the Formation of this compound
This protocol describes a general method for monitoring the kinetics of the formation of this compound using ¹H NMR spectroscopy.
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene-d₈ (deuterated solvent for NMR)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Prepare a stock solution of phenylacetaldehyde, ethylene glycol, and the internal standard in toluene-d₈ in a volumetric flask.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 50 °C).
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid to the NMR tube, quickly mix, and place it back into the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the aldehydic proton of phenylacetaldehyde) and the product (e.g., the acetal proton of this compound).
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment at different initial concentrations of reactants and catalyst to determine the rate law and rate constant.
Kinetic Study of the Cleavage (Hydrolysis) of this compound
This protocol outlines a general method for studying the kinetics of the acid-catalyzed hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous acid solution (e.g., HCl in water/acetonitrile mixture)
-
HPLC-grade water and acetonitrile
-
Internal standard (e.g., naphthalene)
-
Thermostated reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).
-
Prepare the aqueous acid solution of the desired concentration and equilibrate it to the reaction temperature in the thermostated vessel.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated acid solution with vigorous stirring.
-
At regular time intervals, withdraw a small sample from the reaction mixture and immediately quench the reaction by adding it to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate).
-
Analyze the quenched samples by HPLC. The mobile phase composition (e.g., a gradient of water and acetonitrile) and detection wavelength should be optimized to achieve good separation and detection of this compound and the product, phenylacetaldehyde.
-
Create a calibration curve for this compound and phenylacetaldehyde using standard solutions of known concentrations.
-
Determine the concentration of this compound at each time point from the HPLC chromatograms using the calibration curve and the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, the plot should be linear, and the rate constant can be determined from the slope.
Visualizing the Chemistry
To further elucidate the processes involved in the formation and cleavage of this compound, the following diagrams have been generated.
Caption: Reaction pathway for the acid-catalyzed formation of this compound.
Caption: Reaction pathway for the acid-catalyzed cleavage of this compound.
Caption: General experimental workflow for kinetic studies.
References
Unraveling the Stability of Dioxolane-Based Protecting Groups: A DFT-Informed Comparison
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a multi-step synthesis. Among the plethora of options for carbonyl protection, dioxolane-based acetals are frequently employed due to their general stability and predictable reactivity. However, the nuanced effects of substitution on their stability are not always intuitively clear. This guide leverages the principles of Density Functional Theory (DFT) analysis to provide a comparative overview of the stability of various dioxolane-based protecting groups, supported by established concepts in physical organic chemistry.
The Influence of Substituents on Dioxolane Stability
The electronic nature of substituents on the dioxolane ring plays a pivotal role in modulating its stability. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the stability of the crucial oxocarbenium ion intermediate.
Electron-Donating Groups (EDGs): Substituents that can donate electron density to the developing positive charge on the oxocarbenium ion will stabilize this intermediate. This stabilization lowers the activation energy for hydrolysis, making the dioxolane more labile (less stable) under acidic conditions. Common EDGs include alkyl groups and alkoxy groups.
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density will destabilize the positively charged oxocarbenium ion. This destabilization increases the activation energy for hydrolysis, rendering the dioxolane more robust and stable in the presence of acid. Halogens and nitro groups are typical examples of EWGs.
Comparative Stability Analysis
Based on these principles, we can establish a general trend for the relative stability of substituted dioxolane protecting groups.
| Protecting Group Derivative | Substituent Type | Expected Relative Stability | Rationale |
| 2,2-Bis(trifluoromethyl)-1,3-dioxolane | Strong EWG | Very High | The two trifluoromethyl groups strongly destabilize the oxocarbenium ion intermediate. |
| 2-Phenyl-1,3-dioxolane | EWG (inductive), Resonance | Moderate to High | The phenyl group is inductively withdrawing but can also offer some resonance stabilization. The net effect is generally increased stability. |
| 1,3-Dioxolane (unsubstituted) | Neutral | Moderate | Serves as a baseline for comparison. |
| 2-Methyl-1,3-dioxolane | EDG | Low to Moderate | The methyl group provides slight stabilization to the oxocarbenium ion. |
| 2,2-Dimethyl-1,3-dioxolane | EDG | Low | The two methyl groups provide greater stabilization to the tertiary oxocarbenium ion. |
| 2-Methoxy-1,3-dioxolane | Strong EDG (resonance) | Very Low | The methoxy group strongly stabilizes the oxocarbenium ion through resonance. |
Note: This table presents a qualitative comparison based on established electronic effects. Actual stability can be influenced by steric factors and specific reaction conditions.
Experimental Protocols: A DFT-Based Workflow for Stability Comparison
A rigorous computational comparison of dioxolane stability would involve a systematic DFT analysis. The following protocol outlines the key steps in such a study.
Computational Methodology:
-
Structure Optimization: The ground state geometries of various substituted dioxolane molecules and their corresponding protonated forms and oxocarbenium ion intermediates are optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: The transition state for the acid-catalyzed C-O bond cleavage is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.
-
Data Analysis: The key energetic parameters are calculated:
-
Proton Affinity: The energy difference between the protonated and neutral dioxolane.
-
Activation Energy (ΔG‡): The free energy difference between the transition state and the protonated dioxolane. A lower activation energy indicates lower stability.
-
Reaction Energy (ΔGrxn): The free energy difference between the oxocarbenium ion and the protonated dioxolane.
-
These calculated values would provide a quantitative basis for comparing the kinetic and thermodynamic stability of different dioxolane-based protecting groups.
Logical Workflow for DFT Analysis
The following diagram illustrates the logical workflow for a DFT-based comparison of dioxolane protecting group stability.
Caption: Workflow for DFT analysis of dioxolane stability.
Safety Operating Guide
Safe Disposal of 2-Benzyl-1,3-dioxolane: A Guide for Laboratory Professionals
Proper management and disposal of 2-Benzyl-1,3-dioxolane are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this chemical responsibly.
Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this substance.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[3][4]
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
| Highly flammable liquid and vapour (for related compounds) | Flammable liquids, Category 2 |
Note: GHS classifications are based on available data for this compound and related compounds like 1,3-Dioxolane.[2][3][5]
Experimental Protocols for Disposal
The proper disposal of this compound, whether as a pure substance or in a solution, must be handled by a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Containment:
-
Waste Collection:
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols.
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
-
Professional Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 2-Benzyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Benzyl-1,3-dioxolane, a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is recognized as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[3][4][5] Designed to seal against the face to prevent liquid splashes from entering the eyes.[5] |
| Face Shield | To be worn over chemical splash goggles, especially when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Due to the aromatic ether structure of this compound, nitrile gloves may offer limited protection and are not recommended for prolonged contact.[1][6] Thicker, chemical-resistant gloves such as neoprene or butyl rubber are advised for extended handling. Always inspect gloves before use and change them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the chemical outside of a certified fume hood or when there is a potential for generating aerosols or vapors. An organic vapor cartridge is appropriate for this compound.[1][2][6][7][8] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow:
Caption: A stepwise workflow for safely handling this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure that a certified chemical fume hood is operational and readily accessible.
-
Assemble all necessary laboratory equipment and materials before handling the chemical.
-
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use caution to avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep containers of this compound tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.
-
Properly segregate all waste materials generated during the experiment.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | EPA Hazardous Waste Code (Anticipated) |
| Liquid this compound | Labeled, sealed, and chemical-resistant container for flammable organic waste. | F003 or F005 (as a flammable solvent)[9][10] |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Labeled, sealed plastic bag or container for solid hazardous waste. | F003 or F005 (as debris contaminated with a flammable solvent)[9][10] |
| Contaminated Sharps | Puncture-resistant sharps container labeled as hazardous waste. | F003 or F005 (as sharps contaminated with a flammable solvent)[9][10] |
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in designated, clearly labeled, and sealed containers.
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").
-
Store waste containers in a designated and well-ventilated satellite accumulation area away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]
-
By adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. dev25.webster.edu [dev25.webster.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. gloves.com [gloves.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. kelco.com.au [kelco.com.au]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
